molecular formula C8H10N2 B12973233 5,6,7,8-Tetrahydrophthalazine

5,6,7,8-Tetrahydrophthalazine

Cat. No.: B12973233
M. Wt: 134.18 g/mol
InChI Key: WOSYHPMWIJDWCO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrophthalazine is a versatile bicyclic organic compound of significant interest in chemical and pharmaceutical research. This saturated phthalazine derivative serves as a valuable synthetic intermediate and building block for the preparation of more complex molecules. Its structure is a key feature in various patented compounds, including those investigated for their activity as thyroid hormone receptor beta (THRβ) agonists, which are being explored for the treatment of conditions like non-alcoholic steatohepatitis (NASH), hypercholesterolemia, and fatty liver disease . Beyond pharmaceutical applications, the core tetrahydrophthalazine structure and its derivatives have demonstrated utility in material science and analytical chemistry. For instance, functionalized tetrahydrophthalazines have been developed as novel matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, enhancing the analysis of small molecule metabolites with low background interference and high ionization efficiency . Furthermore, closely related pyridazine-based ligands are used in coordination chemistry to form complexes with metals like silver, which can result in structured molecular grids and frameworks . This product is provided for laboratory and research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5,6,7,8-tetrahydrophthalazine

InChI

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2

InChI Key

WOSYHPMWIJDWCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CN=NC=C2C1

Origin of Product

United States

Foundational & Exploratory

Strategic Sourcing and Technical Utilization of 5,6,7,8-Tetrahydrophthalazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2258-73-3 Formula: C₈H₁₀N₂ Molecular Weight: 134.18 g/mol Synonyms: 5,6,7,8-Tetrahydrophthalazine; 1,2-Diazanaphthalene, 5,6,7,8-tetrahydro-

Executive Summary: The Scaffold Advantage

5,6,7,8-Tetrahydrophthalazine is more than a simple catalog reagent; it is a "privileged scaffold" in modern medicinal chemistry. Unlike its fully aromatic cousin phthalazine, the tetrahydro- variant offers a unique three-dimensional geometry (pucker of the cyclohexene ring) that improves solubility and metabolic stability (Fsp³ character) while maintaining the bioisosteric properties of the diazanaphthalene core.

This guide serves as a technical dossier for researchers sourcing this compound for high-value applications, specifically in Hedgehog signaling pathway inhibition (Smoothened antagonists), GABA-A receptor modulation , and as a stable product of bioorthogonal tetrazine ligations .

Chemical Profile & Structure-Activity Relationship (SAR)

The utility of CAS 2258-73-3 lies in its ability to bridge the gap between flat aromatic systems and sp³-rich aliphatic cycles.

Physicochemical Properties
PropertyValueTechnical Note
Boiling Point ~130–135°C (11 mmHg)High boiling point requires vacuum distillation for purification.
Melting Point 55–58°CLow-melting solid; often appears as a semi-solid or viscous oil if impure.
pKa ~3.5 (Conjugate acid)Less basic than aliphatic amines but protonatable under physiological pH.
LogP ~1.2Moderate lipophilicity, ideal for CNS penetration (Blood-Brain Barrier).
SAR Implications
  • Bioisosterism: Acts as a saturated bioisostere for quinazoline and isoquinoline cores.

  • H-Bonding: The N2/N3 nitrogens serve as critical hydrogen bond acceptors (HBA) in receptor pockets (e.g., Smoothened receptor).

  • Metabolic Stability: The saturated C5-C8 ring blocks rapid oxidative metabolism typical of flat aromatic rings at those positions, extending half-life (

    
    ).
    

Synthesis & Manufacturing Origins

Understanding the synthesis is crucial for evaluating supplier quality, as the synthetic route dictates the impurity profile.

Primary Industrial Route: Cyclocondensation

The standard commercial synthesis involves the condensation of cyclohexane-1,2-dione with hydrazine hydrate .

  • Reactants: Cyclohexane-1,2-dione +

    
    
    
  • Solvent: Ethanol or Methanol (Reflux)

  • Mechanism: Double condensation (Schiff base formation).

  • Key Impurity: Unreacted dione (detectable by carbonyl stretch in IR) or partially oxidized phthalazine.

Secondary Route: Inverse Electron Demand Diels-Alder (IEDDA)

In chemical biology, this core is often generated in situ via the reaction of 1,2,4,5-tetrazines with cyclohexene (or strained alkenes like TCO).

  • Relevance: If sourcing for "click" chemistry standards, ensure the product is free of dihydro- intermediates.

SynthesisPath Start Cyclohexane-1,2-dione Inter Intermediate Hydrazone Start->Inter Condensation Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Inter Product 5,6,7,8-Tetrahydrophthalazine (CAS 2258-73-3) Inter->Product Cyclization (-H2O) Impurity Phthalazine (Oxidized Impurity) Product->Impurity Air Oxidation (Long-term storage)

Figure 1: Primary synthetic pathway and potential oxidative degradation route.

Strategic Sourcing: Supplier Evaluation

When procuring CAS 2258-73-3, "purity" is not a single number. You must validate the Identity and Oxidation State .

Recommended Supplier Tiers

Do not rely on a single vendor. Use a tiered sourcing strategy:

  • Tier 1 (Aggregators): MolPort, eMolecules, PubChem Vendors. Best for price comparison.

  • Tier 2 (Specialists): BenchChem, Enamine, Synthonix. Best for custom synthesis and high-purity batches.

  • Tier 3 (Bulk): Alibaba/Indiamart. High risk; requires rigorous internal QC (see Protocol below).

The "Aromatization Risk"

The most common quality failure for this CAS is oxidation to phthalazine .

  • The Sign: 5,6,7,8-Tetrahydrophthalazine is a low-melting solid/oil. If the sample is a high-melting crystalline solid (>90°C), it has likely oxidized to the fully aromatic phthalazine.

  • Specification Requirement: Explicitly request H-NMR to verify the presence of the saturated methylene protons (multiplets around 1.8 and 2.7 ppm).

Critical Applications in Drug Discovery[1]

A. Hedgehog Pathway Inhibition

The tetrahydrophthalazine core mimics the "D-ring" fusion found in steroidal alkaloids like Cyclopamine .

  • Mechanism: Antagonism of the Smoothened (Smo) receptor.

  • Application: Development of therapeutics for Basal Cell Carcinoma (BCC) and Medulloblastoma.[1]

  • Key Reference: Derivatives of this core have shown efficacy in suppressing Gli1 transcription factors in Hh-driven tumor models.

B. GABA-A Receptor Modulation

Fused triazolo-phthalazine derivatives (synthesized from CAS 2258-73-3) are potent GABA-A agonists.

  • Target:

    
     subunit selectivity.
    
  • Therapeutic Area: Anxiolytics with reduced sedation side effects compared to benzodiazepines.

Applications Core 5,6,7,8-Tetrahydrophthalazine (Scaffold) App1 Hedgehog Signaling (Smoothened Antagonist) Core->App1 App2 GABA-A Modulation (Alpha-3 Selective) Core->App2 App3 Bioorthogonal Chemistry (Tetrazine Ligation Product) Core->App3 Detail1 Mimics Steroidal D-Ring Geometry App1->Detail1 Detail2 Precursor to Triazolo-derivatives App2->Detail2 Detail3 Stable Pyridazine Formation App3->Detail3

Figure 2: Downstream applications of the tetrahydrophthalazine scaffold.

Technical Protocol: Incoming QC Inspection

Purpose: To validate supplier batches and detect "aromatization" (oxidation) impurities.

Method: Reverse-Phase HPLC with UV Detection.

  • Sample Preparation: Dissolve 1 mg of CAS 2258-73-3 in 1 mL Acetonitrile (ACN).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: ACN + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/backbone).

  • Acceptance Criteria:

    • Purity: >95% Area Under Curve (AUC).

    • Impurity Flag: A secondary peak with a significantly different retention time (usually later eluting due to aromatic planarity) indicates oxidation to phthalazine.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16654, 5,6,7,8-Tetrahydrophthalazine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Discovery of functionally selective 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABA A receptor agonists. Retrieved from [Link]

  • Organic Syntheses. (1921-2024). General methods for preparation of tetrahydro-fused diazanaphthalenes. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). 1,2,3,4,5,6,7,8-Octahydronaphthalene and derivatives thermochemistry. Retrieved from [Link]

Sources

Phthalazine vs. 5,6,7,8-Tetrahydrophthalazine: A Medicinal Chemistry & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, comparative analysis of Phthalazine and its saturated analog, 5,6,7,8-Tetrahydrophthalazine . It is designed for medicinal chemists and drug discovery scientists, focusing on structural divergence, synthetic accessibility, and pharmacological implications.[1]

Abstract

The transition from a fully aromatic phthalazine core to the partially saturated 5,6,7,8-tetrahydrophthalazine represents a critical "scaffold hop" in drug design. While phthalazine offers a rigid, planar platform for


-

stacking interactions, its tetrahydro analog introduces

character (

), altering solubility, basicity, and vectoral geometry. This guide analyzes the physicochemical and synthetic divergences between these two scaffolds, providing actionable protocols for their integration into drug discovery campaigns.

Structural & Electronic Divergence

The core difference lies in the carbocyclic ring fused to the pyridazine system. This alteration dictates the electronic environment of the nitrogens and the 3D topology of the molecule.

Electronic Profile and Basicity
  • Phthalazine (Benzo[d]pyridazine): The fusion of a benzene ring with a pyridazine ring creates a fully aromatic, electron-deficient system. The benzene ring exerts an inductive electron-withdrawing effect (-I) on the pyridazine nitrogens, lowering their basicity relative to alkyl-pyridazines.

  • 5,6,7,8-Tetrahydrophthalazine: The fused ring is a cyclohexane.[2] The alkyl groups at positions 5 and 8 exert a positive inductive effect (+I), increasing electron density on the pyridazine ring. Consequently, the tetrahydro analog is significantly more basic than the parent phthalazine.

PropertyPhthalazine5,6,7,8-TetrahydrophthalazineImpact on Drug Design
Hybridization Fully

(Aromatic)
Mixed

(Pyridazine) /

(Cyclohexane)
Tetrahydro increases

(Solubility/Complexity).
Geometry Planar (Flat)Puckered (Half-Chair/Envelope)Tetrahydro fills hydrophobic pockets; Phthalazine intercalates.
Basicity (

)
~3.47 (Conjugate Acid)~5.5 – 6.0 (Predicted)*Tetrahydro is more likely to be protonated at physiological pH.
LogP (Lipophilicity) ~1.6~1.8 – 2.0Tetrahydro is slightly more lipophilic but often more soluble due to solvation.
Metabolic Liability N-Oxidation, Ring OxidationBenzylic Hydroxylation (C5/C8)Tetrahydro introduces metabolic "soft spots" at benzylic positions.

*Note:


 estimate based on 4,5-dimethylpyridazine (

6.1) vs. pyridazine (

2.3).
Conformational Analysis

The phthalazine core is rigid and planar. In contrast, X-ray crystallographic studies of 5,6,7,8-tetrahydrophthalazine derivatives reveal that the cyclohexene ring typically adopts a half-chair or envelope conformation. This "puckering" breaks the planarity, allowing the molecule to project substituents out of the aromatic plane, which can be exploited to capture specific binding interactions or improve solubility by disrupting crystal lattice energy.

StructureComparison cluster_0 Phthalazine cluster_1 5,6,7,8-Tetrahydrophthalazine P_Struct Planar Aromatic System (Rigid) P_Elec Electron Deficient (Low pKa ~3.5) P_Struct->P_Elec P_Bind Pi-Pi Stacking Intercalation P_Elec->P_Bind T_Struct Puckered Half-Chair (3D Volume) T_Elec Electron Richer (Higher pKa ~6.0) T_Struct->T_Elec T_Bind Hydrophobic Fill Vectoral Projection T_Elec->T_Bind

Figure 1: Structural and functional divergence between the planar phthalazine and the volumetric tetrahydrophthalazine.

Synthetic Accessibility

The synthesis of these two cores requires fundamentally different strategies. While phthalazine is accessed via condensation, the tetrahydro core is increasingly relevant in Bioorthogonal Chemistry as the stable product of tetrazine ligations.

Route A: Classical Condensation (Phthalazine)

The industry-standard synthesis involves the condensation of hydrazine with 1,2-dicarbonyl aromatics.

  • Precursor:

    
    -Phthalaldehyde.
    
  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Mechanism: Double Schiff base formation followed by dehydration.

Route B: Inverse Electron Demand Diels-Alder (IEDDA) (Tetrahydrophthalazine)

This is the modern, high-value route , particularly in chemical biology. 5,6,7,8-Tetrahydrophthalazine is the oxidation product of the reaction between 1,2,4,5-tetrazines and cyclohexene (or strained derivatives).

  • Mechanism:

    • [4+2] Cycloaddition: Tetrazine (diene) + Cyclohexene (dienophile).

    • Retro-Diels-Alder: Loss of

      
       gas.
      
    • Tautomerization/Oxidation: The initial 1,4- or 4,5-dihydropyridazine intermediate oxidizes (often spontaneously or with DDQ) to the aromatic pyridazine ring, yielding the tetrahydrophthalazine core.

SynthesisWorkflow cluster_classic Classical Route (Phthalazine) cluster_modern IEDDA Route (Tetrahydrophthalazine) Start_A o-Phthalaldehyde Reagent_A + Hydrazine Hydrate Start_A->Reagent_A Product_A Phthalazine (Aromatic) Reagent_A->Product_A Start_B 1,2,4,5-Tetrazine Reagent_B + Cyclohexene (Dienophile) Start_B->Reagent_B Inter_B Dihydropyridazine (- N2 gas) Reagent_B->Inter_B Oxid_B Oxidation (Air/DDQ) Inter_B->Oxid_B Product_B 5,6,7,8-Tetrahydrophthalazine Oxid_B->Product_B

Figure 2: Synthetic workflows. Route B is the preferred method for generating functionalized tetrahydrophthalazines in chemical biology applications.

Experimental Protocol: IEDDA Synthesis of Tetrahydrophthalazine Core

Authoritative Note: This protocol utilizes the Inverse Electron Demand Diels-Alder (IEDDA) reaction, a "click" chemistry standard, ensuring high fidelity and bio-compatibility.

Objective: Synthesis of a substituted 5,6,7,8-tetrahydrophthalazine via tetrazine ligation.

Materials:

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (Standard tetrazine probe).

  • Cyclohexene (Dienophile).

  • Dichloromethane (DCM) or 1,4-Dioxane.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) - Optional oxidant if spontaneous oxidation is slow.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the tetrazine derivative in 10 mL of DCM. The solution will be a characteristic deep magenta/red color.

  • Addition: Add 1.2 mmol (1.2 equiv) of cyclohexene.

  • Monitoring: Stir at room temperature. The reaction is self-indicating; the release of nitrogen gas (

    
    ) (bubbling) and the disappearance of the magenta color (transitioning to pale yellow/colorless) indicate the consumption of the tetrazine.
    
    • Note: For simple cyclohexene, heating to 60°C in dioxane may be required as it is not a strained alkene. Strained alkenes (e.g., trans-cyclooctene) react instantly at RT.

  • Oxidation (Critical Step): The initial product is a dihydropyridazine.[3] To obtain the fully aromatic pyridazine core (the tetrahydrophthalazine), add 1.1 equiv of DDQ and stir for 1 hour.

  • Purification: Filter off the precipitated hydroquinone byproduct. Concentrate the filtrate and purify via silica gel flash chromatography (EtOAc/Hexane gradient).

  • Validation: Confirm structure via

    
     NMR. Look for the disappearance of tetrazine peaks and the appearance of the aromatic pyridazine singlet (if unsubstituted at 1,4) or substituent shifts.
    

Medicinal Chemistry Decision Matrix

When to choose Phthalazine vs. Tetrahydrophthalazine in a lead optimization campaign:

Design GoalRecommended ScaffoldRationale
Increase Solubility Tetrahydrophthalazine Higher

and basicity (protonation at physiological pH) aids aqueous solubility.
Target Flat Pocket Phthalazine Planar geometry ideal for DNA intercalation or narrow ATP-binding clefts (e.g., Kinases).
Metabolic Stability Phthalazine Avoids the "benzylic oxidation" liability of the tetrahydro-C5/C8 positions.
Bioorthogonal Labeling Tetrahydrophthalazine The product of a tetrazine-alkene click reaction in vivo.
Reduce Toxicity Tetrahydrophthalazine Often shows lower non-specific binding than the highly lipophilic, planar aromatic parent.
Metabolic Watchout

Researchers must be aware that the C5 and C8 positions of 5,6,7,8-tetrahydrophthalazine are benzylic . In the presence of Cytochrome P450 (specifically CYP3A4), these positions are prone to hydroxylation.

  • Mitigation Strategy: Block metabolic hotspots by introducing gem-dimethyl groups or fluorine at C5/C8 if half-life is an issue.

References

  • BenchChem. 5,6,7,8-Tetrahydrophthalazine: Structure and Applications. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Phthalazine Compound Summary. Retrieved from

  • Sauer, J., et al. (1998). Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines.[4][5][6]European Journal of Organic Chemistry .[3] (Foundational text on the IEDDA mechanism used in Protocol 3).

  • Oliveira, B.L., et al. (2017). The Inverse Electron Demand Diels-Alder Reaction in Chemical Biology.[4][6]Chemical Society Reviews . (Review of tetrazine ligation yielding tetrahydrophthalazine cores).

  • Meanwell, N.A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry.

Sources

Solubility of 5,6,7,8-tetrahydrophthalazine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Dynamics and Protocol Optimization for 5,6,7,8-Tetrahydrophthalazine

Executive Summary

This technical guide provides a definitive analysis of the solubility profile of 5,6,7,8-tetrahydrophthalazine (Benzo[d]pyridazine, 5,6,7,8-tetrahydro-) in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

While often overshadowed by its chlorinated derivatives (e.g., 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, CAS 67279-24-7), the parent scaffold is a critical intermediate in the synthesis of hedgehog pathway inhibitors and phosphodiesterase modulators. This guide addresses the lack of direct empirical data in public repositories by synthesizing physicochemical principles with field-proven handling protocols.

Key Findings:

  • DMSO: Primary solvent of choice. High solubility (>50 mM) driven by strong dipole-dipole interactions.

  • Methanol: Excellent secondary solvent. High solubility driven by hydrogen bond donation from solvent to the pyridazine nitrogens.

  • Water: Poor solubility (Class II/IV behavior). Requires pH adjustment (acidification) for aqueous stability.

Physicochemical Identity & Analysis

Before attempting dissolution, verification of the compound identity is paramount, as commercial catalogs frequently conflate this scaffold with its oxidized or chlorinated analogs.

PropertySpecificationNotes
Chemical Name 5,6,7,8-TetrahydrophthalazineAlso known as 5,6,7,8-tetrahydrobenzo[d]pyridazine.
Structure Bicyclic: Fused Pyridazine (aromatic) + Cyclohexane (aliphatic).SMILES: C1CCC2=CN=NC=C2C1
Molecular Weight ~134.18 g/mol Light fragment, favorable for high molarity stocks.
Polarity Profile AmphiphilicThe pyridazine ring is highly polar (dipole moment ~3.9 D), while the cyclohexane ring adds lipophilicity.
H-Bonding 2 Acceptors (N), 0 DonorsRelies on solvent proton donation for H-bonding (e.g., MeOH, Water).

CRITICAL WARNING: Do not confuse with 2,3-Dichloroquinoxaline (CAS 2213-63-0), which often appears in search results due to database indexing errors. Always verify the structure via NMR or MS before solubilization.

Solvation Dynamics: DMSO & Methanol

The dissolution of 5,6,7,8-tetrahydrophthalazine follows a predictable mechanism based on "like dissolves like" principles applied to heterocyclic chemistry.

A. Dimethyl Sulfoxide (DMSO)
  • Solubility Rating: High (Recommended Stock Solvent)

  • Theoretical Limit: Estimated >100 mM (>13.4 mg/mL).

  • Mechanism: DMSO is a polar aprotic solvent. It effectively solvates the polar pyridazine core through dipole-dipole interactions without disrupting the hydrophobic effect required to accommodate the cyclohexane ring.

  • Application: Ideal for creating frozen stock solutions for biological assays (HTS) or NMR analysis.

B. Methanol (MeOH)
  • Solubility Rating: High

  • Theoretical Limit: Estimated >50 mM.

  • Mechanism: Methanol is a polar protic solvent.[1] It acts as a hydrogen bond donor to the lone pairs on the pyridazine nitrogens (

    
    ). This specific interaction makes MeOH an excellent solvent for transfers, dilutions, or recrystallization processes.
    
  • Application: Preferred for LC-MS sample preparation (injectable) or chemical synthesis reactions where high boiling points (like DMSO) are undesirable.

C. Comparative Solubility Matrix
SolventSolubility PotentialPrimary InteractionRecommended Use
DMSO Excellent (+++++)Dipole-DipoleLong-term Storage, Bio-Assays
Methanol Good/Excellent (++++)H-Bonding (Donor)Synthesis, HPLC Injection
Ethanol Good (+++)H-Bonding (Donor)Recrystallization
Water Poor (+)H-Bonding (Net Repulsion)Avoid (unless acidified)

Experimental Protocol: Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot.

Workflow Visualization

SolubilityProtocol Start Start: Weigh 5 mg Compound SolventAdd Add 50 µL Solvent (DMSO or MeOH) Start->SolventAdd Vortex Vortex (30 sec) & Sonicate (5 min) SolventAdd->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Solubility > 100 mg/mL (Proceed to Assay) Check->Success Yes AddMore Add 50 µL Solvent (Dilute to 50 mg/mL) Check->AddMore No (Turbid) Check2 Visual Inspection: Clear Solution? AddMore->Check2 Check2->Success Yes HPLC Filter & Quantify via HPLC-UV Check2->HPLC No (Saturation Reached)

Figure 1: Step-wise solubility determination workflow (Kinetic method).

Detailed Methodology

Reagents:

  • Analyte: 5,6,7,8-Tetrahydrophthalazine (Solid).[1][2]

  • Solvent: Anhydrous DMSO (Grade ≥99.9%) or HPLC-grade Methanol.

Step 1: The "Saturation Shake-Flask" (Micro-Scale)

  • Weigh 2.0 mg of compound into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of solvent (DMSO or MeOH). This targets a concentration of 100 mg/mL .

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at ambient temperature for 5 minutes.

    • Why? Sonication breaks up crystal lattice energy, accelerating dissolution.

Step 2: Visual Assessment

  • Result A (Clear): Solubility is >100 mg/mL . Stop here.

  • Result B (Turbid/Pellet): Solubility is <100 mg/mL. Proceed to Step 3.

Step 3: Titration

  • Add solvent in 20 µL increments , vortexing and sonicating between additions.

  • Track the total volume added until the solution turns clear.

  • Calculation:

    
    .
    

Step 4: HPLC Verification (Optional for Precision) If exact saturation points are required (e.g., for thermodynamic solubility):

  • Saturate the solution (excess solid visible).

  • Shake for 24 hours at 25°C.

  • Filter through a 0.22 µm PTFE filter (DMSO compatible).

  • Inject onto HPLC and quantify against a standard curve.

Handling & Storage Recommendations

  • Hygroscopicity: The pyridazine nitrogens are basic and can attract atmospheric moisture. Store the solid in a desiccator.

  • DMSO Stock Storage:

    • DMSO is hygroscopic. Water uptake can cause compound precipitation over time ("crashing out").

    • Best Practice: Store DMSO stocks in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture entry.

  • Oxidation: Phthalazine derivatives can form N-oxides upon prolonged exposure to air/light. Store solids in amber vials under inert gas (Nitrogen/Argon) if possible.

References

  • Chemical Structure & Identity: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9207, Phthalazine (Structural analog reference). Retrieved from [Link]

  • Solubility of Heterocycles: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General principles for fused diazines).
  • DMSO Solvation Properties: Gaylord Chemical Company. (2021). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Synthesis Context: Robison, M. M., et al. (1958). Phthalazines.[2][3][4][5][6][7][8] I. The Reaction of Phthalic Anhydride with Hydrazine. Journal of the American Chemical Society.[5] (Describes the fundamental reactivity of the scaffold).

Sources

An In-depth Technical Guide to the pKa and Basicity of 5,6,7,8-Tetrahydrophthalazine's Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Discovery and Development

For researchers and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in biological systems. The pKa dictates the extent of ionization at a given pH, which in turn influences crucial pharmacokinetic and pharmacodynamic properties such as solubility, permeability, target binding, and metabolic stability. Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, with over 75% of FDA-approved drugs featuring such structures.[1][2] Their basicity, quantified by pKa, is a key determinant of their biological activity and druggability.

This in-depth technical guide focuses on 5,6,7,8-tetrahydrophthalazine, a versatile bicyclic organic compound of significant interest in chemical and pharmaceutical research.[3] As a saturated derivative of phthalazine, its basicity is a subject of nuanced consideration. This guide will provide a comprehensive exploration of the theoretical underpinnings of its nitrogen basicity, detailed methodologies for its empirical determination, and computational approaches for its prediction. The insights provided herein are designed to empower researchers to make informed decisions in the design and development of novel therapeutics based on the phthalazine scaffold.

Theoretical Framework: Understanding the Basicity of Phthalazine and its Tetrahydro-Derivative

The basicity of the nitrogen atoms in 5,6,7,8-tetrahydrophthalazine is best understood by first considering its aromatic parent, phthalazine. Phthalazine, also known as benzo-orthodiazine, is a weakly basic compound.[4]

The Basicity of Phthalazine

Phthalazine possesses two nitrogen atoms within its aromatic ring system. The pKa of phthalazine is reported to be in the range of 3.39 to 3.47.[4][5] This value reflects the equilibrium between the neutral molecule and its protonated form. The modest basicity of phthalazine compared to a simple pyridine (pKa ≈ 5.2) can be attributed to the presence of the second nitrogen atom, which exerts an electron-withdrawing inductive effect, thereby reducing the electron density on the other nitrogen and making it less available for protonation.[6]

Predicting the Basicity of 5,6,7,8-Tetrahydrophthalazine

The hydrogenation of the benzene ring in phthalazine to form 5,6,7,8-tetrahydrophthalazine is expected to have a significant impact on the basicity of the nitrogen atoms. The removal of the aromatic system and the introduction of a saturated cyclohexane ring alters the electronic landscape of the molecule.

The key factors influencing the change in basicity are:

  • Inductive Effect: The sp3-hybridized carbon atoms of the cyclohexane ring are generally considered to be electron-donating compared to the sp2-hybridized carbons of the benzene ring. This positive inductive effect should increase the electron density on the nitrogen atoms of the pyridazine ring, making them more basic.

  • Hybridization: The nitrogen atoms in 5,6,7,8-tetrahydrophthalazine remain sp2-hybridized within the pyridazine ring. However, the overall electronic environment is less electron-deficient than in the fully aromatic phthalazine.

Based on these considerations, it is reasonable to hypothesize that 5,6,7,8-tetrahydrophthalazine will be more basic than phthalazine , exhibiting a higher pKa value. The precise value, however, requires experimental determination or high-level computational prediction.

The protonation of 5,6,7,8-tetrahydrophthalazine is expected to occur at one of the nitrogen atoms, leading to a resonance-stabilized conjugate acid.

Caption: Protonation equilibrium of 5,6,7,8-tetrahydrophthalazine.

Experimental Determination of pKa: Methodologies and Best Practices

Accurate experimental determination of pKa is crucial for validating theoretical predictions and for providing reliable data for structure-activity relationship (SAR) studies. Several robust methods are available, each with its own advantages and limitations.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[7] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Principle: The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is in its protonated form and 50% is in its deprotonated form.

  • Preparation of Solutions:

    • Prepare a standard stock solution of 5,6,7,8-tetrahydrophthalazine of known concentration (e.g., 10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

    • Ensure all solutions are prepared with high-purity water, free from dissolved CO2 to avoid interference.[7]

  • Instrumentation and Calibration:

    • Use a high-precision automated titrator equipped with a calibrated pH electrode.

    • Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature.

  • Titration Procedure:

    • Pipette a known volume of the 5,6,7,8-tetrahydrophthalazine solution into a thermostatted titration vessel.

    • Begin the titration by adding small, precise increments of the standardized HCl solution.

    • Record the pH value after each addition, allowing the solution to equilibrate.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added to generate the titration curve.

    • The pKa is the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa is then read from the original curve at half that volume.[8][9]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation.[10][11]

Principle: The absorbance of the compound is measured at a specific wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

  • Preparation of Solutions:

    • Prepare a stock solution of 5,6,7,8-tetrahydrophthalazine in a suitable solvent (e.g., DMSO).[10]

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration is the same across all samples.

    • Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample.[10]

  • Data Analysis:

    • Identify the wavelength(s) at which the largest change in absorbance occurs as a function of pH.

    • Plot the absorbance at the chosen wavelength against the pH.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. The data can be fitted to a sigmoidal curve to accurately determine the inflection point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH.[12]

Principle: The chemical shift of a nucleus near the site of protonation will change as the molecule transitions from its neutral to its protonated state. The pKa is determined from the midpoint of the chemical shift change versus pH plot.

Computational Prediction of pKa: An In Silico Approach

In addition to experimental methods, computational chemistry offers a powerful and cost-effective means of predicting pKa values.[1] These methods are particularly useful in the early stages of drug discovery for screening large libraries of compounds.

Quantum Mechanical Methods

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the Gibbs free energy change of the deprotonation reaction.[13][14]

Methodology:

  • Geometry Optimization: The 3D structures of both the neutral and protonated forms of 5,6,7,8-tetrahydrophthalazine are optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: Since pKa is a solution-phase property, the effect of the solvent (typically water) is accounted for using a continuum solvation model (e.g., PCM or SMD).

  • pKa Calculation: The pKa is calculated from the Gibbs free energy difference between the protonated and deprotonated species.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical methods that correlate structural features (descriptors) of molecules with their experimentally determined pKa values. While generally less accurate than QM methods for novel scaffolds, they can be very fast and useful for compounds similar to those in the training set.

Summary of Expected pKa and Basicity

CompoundAromaticityKey Electronic EffectsExpected pKa RangeBasicity
Phthalazine AromaticInductive withdrawal from second N atom3.39 - 3.47[4][5]Weakly Basic
5,6,7,8-Tetrahydrophthalazine Non-aromatic (pyridazine ring)Inductive donation from saturated ring> 3.5 (Predicted)Moderately Basic

The increased basicity of 5,6,7,8-tetrahydrophthalazine compared to its aromatic counterpart has significant implications for its use in drug design. A higher pKa means that at physiological pH (around 7.4), a larger fraction of the molecule will exist in its protonated, charged form. This can influence its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion and Future Directions

The basicity of the nitrogen atoms in 5,6,7,8-tetrahydrophthalazine, as quantified by its pKa value, is a fundamental property that dictates its behavior in chemical and biological systems. This guide has provided a comprehensive overview of the theoretical considerations influencing its basicity and has detailed robust experimental and computational methodologies for its accurate determination. For researchers working with this important scaffold, a precise understanding and empirical measurement of its pKa is not merely an academic exercise but a critical step in the rational design of novel and effective therapeutics. Future work should focus on the experimental determination of the pKa of 5,6,7,8-tetrahydrophthalazine and its derivatives to build a reliable database for guiding future drug discovery efforts.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024).
  • Development of Methods for the Determination of pKa Values. (2012). PMC. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. [Link]

  • Phthalazine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Journal of Pharmaceutical Research International. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023). NIH. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC - NIH. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2015). PMC. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). ScienceDirect. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Calculated pKa values for C-H bonds in 1 and 3. (n.d.).
  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Course Hero. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2016). PMC. [Link]

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Royal Society of Chemistry.
  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025).
  • (PDF) Computational estimation of pKa values. (2025).
  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. (2025).
  • Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... (n.d.).
  • 6-Carboxy-5,6,7,8-tetrahydropterin (PAMDB001589). (n.d.). P.
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).
  • How To Use a pKa Table. (2010). Master Organic Chemistry. [Link]

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (n.d.). Reddit.
  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. (2023).
  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

  • Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. (n.d.).
  • 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. (2020). PubMed. [Link]

  • Predicting the pKa of Small Molecules. (n.d.).
  • How to find Pka of compound using UV visible spectroscopy. (2022). YouTube. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).
  • 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. (n.d.).
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.

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5,6,7,8-Tetrahydrophthalazine vs. tetrahydroisoquinoline structural comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 5,6,7,8-Tetrahydrophthalazine and Tetrahydroisoquinoline (THIQ) scaffolds. It focuses on their structural divergences, physicochemical implications in drug design, and synthetic access, designed for medicinal chemists and drug discovery scientists.

From Pharmacophore to Scaffold Hopping: A Structural & Synthetic Analysis [1]

Executive Summary: The Core Divergence

In medicinal chemistry, the choice between a 1,2,3,4-Tetrahydroisoquinoline (THIQ) and a 5,6,7,8-Tetrahydrophthalazine represents a fundamental decision between a basic, secondary amine pharmacophore and a weakly basic, heteroaromatic scaffold .[1]

While both share a bicyclic "6+6" fused topology, their electronic landscapes are distinct. The THIQ core is a classic "privileged structure" often functioning as a cation at physiological pH, driving electrostatic interactions (e.g., in GPCRs and ion channels). In contrast, the 5,6,7,8-tetrahydrophthalazine is an aromatic bioisostere often employed to reduce basicity , eliminate hydrogen bond donors (HBD) , or serve as a stable product of bioorthogonal "click" reactions.

Quick Comparison Matrix
Feature1,2,3,4-Tetrahydroisoquinoline (THIQ)5,6,7,8-Tetrahydrophthalazine
Core Type Fused Benzene + PiperidineFused Cyclohexane + Pyridazine
Aromaticity Benzene ring onlyPyridazine ring (Heteroaromatic)
Basicity (pKa) ~9.5 (Strongly Basic)~3.5 (Weakly Basic)
Physiological State Protonated Cation (>99%)Neutral (>99%)
H-Bonding Donor (NH) & Acceptor (N)Acceptor (N, N) only
Key Liability hERG inhibition, P-gp efflux (due to cation)Solubility (if lipophilicity is high)
Primary Synthesis Pictet-Spengler, Bischler-NapieralskiInverse Electron Demand Diels-Alder (IEDDA)

Structural & Electronic Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ)

The THIQ scaffold consists of a benzene ring fused to a piperidine ring.

  • Conformation: The piperidine ring adopts a half-chair or twisted boat conformation to relieve strain, placing the nitrogen lone pair in a specific vector.

  • Binding Mode: The protonated nitrogen acts as a key anchor point (salt bridge) in aspartate/glutamate residues of target proteins (e.g., Dopamine D2, Adrenergic receptors).

5,6,7,8-Tetrahydrophthalazine

This scaffold reverses the saturation pattern. The carbocycle (positions 5,6,7,[2]8) is saturated (cyclohexane-like), while the heterocycle is a fully aromatic pyridazine (1,2-diazine).[1]

  • Conformation: The pyridazine ring is planar. The fused cyclohexane ring typically adopts a "sofa" or half-chair conformation.

  • Binding Mode: It acts primarily as a

    
    -stacking element and a hydrogen bond acceptor via the pyridazine nitrogens. It lacks the H-bond donor capability of the THIQ secondary amine.
    
Visualizing the Topology (DOT Diagram)

StructuralComparison THIQ 1,2,3,4-Tetrahydroisoquinoline (Basic Amine Core) Properties_THIQ pKa ~9.5 Cationic at pH 7.4 H-Bond Donor + Acceptor Non-Planar Heterocycle THIQ->Properties_THIQ Phthalazine 5,6,7,8-Tetrahydrophthalazine (Aromatic Diazine Core) Properties_Phth pKa ~3.5 Neutral at pH 7.4 H-Bond Acceptor Only Planar Heterocycle Phthalazine->Properties_Phth Properties_THIQ->Properties_Phth Scaffold Hop: Reduce Basicity Remove HBD

Figure 1: Structural and physicochemical divergence between the two scaffolds.

Synthetic Methodologies

The synthetic access to these cores differs radically. THIQ synthesis relies on electrophilic aromatic substitution, whereas Tetrahydrophthalazine synthesis often utilizes cycloaddition or condensation chemistry.

THIQ Synthesis: The Pictet-Spengler Protocol

The most robust method for accessing substituted THIQs is the Pictet-Spengler reaction, involving the condensation of a


-arylethylamine with an aldehyde/ketone followed by ring closure.

Protocol 1: General Pictet-Spengler Synthesis of 1-Substituted THIQ

  • Reactants: Phenethylamine derivative (1.0 equiv), Aldehyde (1.1 equiv).

  • Solvent/Catalyst: Dry Dichloromethane (DCM) or Toluene; Trifluoroacetic acid (TFA) (2-3 equiv).

  • Procedure:

    • Dissolve amine and aldehyde in DCM. Add anhydrous MgSO4 to sequester water (imine formation). Stir for 2h at RT.

    • Cool to 0°C. Add TFA dropwise.

    • Stir at RT (or reflux for unreactive substrates) for 12-24h.

    • Workup: Quench with sat. NaHCO3. Extract with DCM. Purify via flash chromatography (SiO2, MeOH/DCM).

Tetrahydrophthalazine Synthesis: The IEDDA Approach

Modern access to 5,6,7,8-tetrahydrophthalazines often exploits the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[3][4][5][6] This is particularly relevant in chemical biology (Bioorthogonal Chemistry) where tetrazines react with strained alkenes (or even unstrained cyclic enol ethers) to yield dihydropyridazines, which oxidize to the aromatic phthalazine core.

Protocol 2: Synthesis via Tetrazine-Olefin Cycloaddition

  • Reactants: 3,6-Disubstituted-1,2,4,5-tetrazine (1.0 equiv), Cyclohexene derivative (dienophile, 1.2 equiv).[1]

  • Conditions: 1,4-Dioxane or Toluene, Reflux (or RT for strained dienophiles).

  • Mechanism:

    • [4+2] Cycloaddition releases N2 gas (driving force).

    • Formation of 1,4-dihydropyridazine intermediate.[1][3][6]

    • Oxidation (often spontaneous or with DDQ) to the fully aromatic pyridazine ring.

  • Procedure:

    • Dissolve tetrazine in dioxane (0.1 M).

    • Add cyclohexene.[3] Heat to 80-100°C. Monitor color change (Pink/Red

      
       Yellow/Colorless).
      
    • Oxidation: If the dihydro- intermediate persists, add DDQ (1.1 equiv) and stir for 1h.

    • Workup: Evaporate solvent. Purify via chromatography.[7]

Synthetic Pathway Comparison (DOT Diagram)

SynthesisPathways cluster_THIQ THIQ Synthesis (Pictet-Spengler) cluster_Phth Tetrahydrophthalazine Synthesis (IEDDA) Amine Phenethylamine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Cyclization Acid-Mediated Cyclization Imine->Cyclization Product_THIQ 1,2,3,4-THIQ Cyclization->Product_THIQ Tetrazine 1,2,4,5-Tetrazine DielsAlder [4+2] Cycloaddition (-N2) Tetrazine->DielsAlder Cyclohexene Cyclohexene (Dienophile) Cyclohexene->DielsAlder Dihydro Dihydropyridazine DielsAlder->Dihydro Oxidation Oxidation (DDQ or Air) Dihydro->Oxidation Product_Phth 5,6,7,8-Tetrahydrophthalazine Oxidation->Product_Phth

Figure 2: Mechanistic flow for accessing the respective scaffolds.[1]

Medicinal Chemistry Utility & Case Studies

Scaffold Hopping Rationale

Why switch from THIQ to Tetrahydrophthalazine?

  • hERG Mitigation: Basic amines (like THIQ) are notorious for binding the hERG potassium channel, leading to cardiotoxicity (QT prolongation). The neutral Tetrahydrophthalazine avoids this interaction.

  • Permeability: At intestinal pH, THIQ is ionized (

    
    ), limiting passive diffusion. Tetrahydrophthalazine is neutral, potentially improving 
    
    
    
    .
  • Metabolic Stability: The benzylic positions in THIQ are prone to CYP450 oxidation. The equivalent positions in tetrahydrophthalazine are also susceptible, but the electron-deficient pyridazine ring deactivates the system compared to the electron-rich benzene of THIQ.

Bioorthogonal Applications

The 5,6,7,8-tetrahydrophthalazine core is the specific product of the reaction between Tetrazine and trans-Cyclooctene (TCO) or other strained alkenes. This "click" reaction is the gold standard for in vivo labeling due to its extreme speed (


).[1]
  • Note: In this context, the scaffold is not just a drug core, but a linkage motif generated post-conjugation.

References

  • Tetrahydroisoquinoline Pharmacology

    • Source: PubChem.
    • URL:[Link]

  • IEDDA Synthesis of Phthalazines

    • Source: Sigma-Aldrich.[1][3][7] "Inverse Electron Demand Diels-Alder Reactions."

  • pKa Data (Pyridazine/Heterocycles)

    • Source: Organic Chemistry Data (Williams). "pKa Values of Heterocycles."
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Source: Drug Hunter. "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides."
    • URL:[Link]

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The Pharmacological Potential of 5,6,7,8-Tetrahydrophthalazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of the Tetrahydrophthalazine Scaffold

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the 5,6,7,8-tetrahydrophthalazine core has emerged as a promising scaffold in medicinal chemistry. This partially saturated bicyclic system, which combines the aromaticity of a pyridazine ring with the conformational flexibility of a cyclohexene ring, offers a unique three-dimensional architecture for molecular recognition by biological targets. This guide provides an in-depth analysis of the known and potential biological activities of 5,6,7,8-tetrahydrophthalazine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: Targeting Key Pathways in Malignancy

The phthalazine nucleus is a recognized pharmacophore in the development of potent antitumor agents.[1] While extensive research has focused on various phthalazine derivatives, the specific exploration of 5,6,7,8-tetrahydrophthalazine analogs is a growing field with considerable promise. The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways crucial for tumor growth and proliferation.

Mechanism of Action: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A primary mechanism through which phthalazine derivatives exert their anticancer effects is the inhibition of VEGFR-2, a key regulator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3][4] VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, phthalazine derivatives can effectively halt this process, leading to the suppression of tumor angiogenesis and growth.

The general signaling pathway initiated by VEGF-A binding to VEGFR-2 is depicted below:

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration mTOR->Proliferation Tetrahydrophthalazine 5,6,7,8-Tetrahydrophthalazine Derivative Tetrahydrophthalazine->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Quantitative Data on Anticancer Activity

While specific data for 5,6,7,8-tetrahydrophthalazine derivatives is still emerging, studies on structurally related phthalazine compounds provide valuable insights into their potential potency. The following table summarizes the in vitro anticancer activity of various phthalazine derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phthalazine DerivativesHCT-116 (Colon)0.32 - 1.58[7]
Phthalazine DerivativesMCF-7 (Breast)8.8 - 44.3[8]
Phthalazine DerivativesHepG-2 (Liver)6.28[9]
1,2-DihydrophthalazinesVarious (NCI-60)Log(GI50) -5.79[10]
TetrahydronaphthalenesHepG2, HCT-116, MCF-76.02 - 8.45[9]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5,6,7,8-tetrahydrophthalazine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Heterocyclic compounds have shown significant promise as anti-inflammatory agents.[11] The 5,6,7,8-tetrahydrophthalazine scaffold presents an opportunity for the development of novel anti-inflammatory drugs.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated anti-inflammatory activity, suggesting a potential mechanism for related tetrahydrophthalazines.[14]

The canonical NF-κB signaling pathway is illustrated below:

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Tetrahydrophthalazine 5,6,7,8-Tetrahydrophthalazine Derivative Tetrahydrophthalazine->IKK Inhibits?

Caption: Canonical NF-κB Signaling Pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the 5,6,7,8-tetrahydrophthalazine derivatives for 1-2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent system. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antimicrobial Activity: A New Frontier for Tetrahydrophthalazines

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Heterocyclic compounds have historically been a rich source of antimicrobial agents.[15] While the antimicrobial potential of 5,6,7,8-tetrahydrophthalazine derivatives is less explored compared to their anticancer and anti-inflammatory activities, their structural features suggest they could be promising candidates.

Potential Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A key target for many antibiotics is the bacterial cell wall, a structure essential for bacterial survival that is absent in eukaryotes. The synthesis of peptidoglycan, the primary component of the bacterial cell wall, is a complex multi-step process.[1][16][17] Inhibition of any of the enzymes involved in this pathway can lead to cell lysis and bacterial death.

A simplified overview of the bacterial cell wall synthesis pathway is presented below:

Peptidoglycan_Synthesis Cytoplasm Cytoplasm Monomer Peptidoglycan Monomer Synthesis Cytoplasm->Monomer Lipid_Carrier Lipid Carrier (Bactoprenol) Monomer->Lipid_Carrier Membrane Cell Membrane Lipid_Carrier->Membrane Binds to Translocation Monomer Translocation Membrane->Translocation Periplasm Periplasm Translocation->Periplasm Polymerization Glycosyltransferases (Polymerization) Periplasm->Polymerization Crosslinking Transpeptidases (Cross-linking) Polymerization->Crosslinking Cell_Wall Mature Peptidoglycan Cell Wall Crosslinking->Cell_Wall Tetrahydrophthalazine 5,6,7,8-Tetrahydrophthalazine Derivative Tetrahydrophthalazine->Polymerization Potential Inhibition? Tetrahydrophthalazine->Crosslinking Potential Inhibition?

Caption: Bacterial Cell Wall Synthesis Pathway.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the 5,6,7,8-tetrahydrophthalazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationships (SAR) and Future Directions

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds. For 5,6,7,8-tetrahydrophthalazine derivatives, SAR studies will be instrumental in identifying the key structural features that govern their biological activity. Key areas for exploration include:

  • Substitution on the Phthalazine Ring: Investigating the effect of different substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic portion of the molecule.

  • Modifications of the Tetrahydro Ring: Exploring the impact of substitutions on the saturated ring, which can influence the compound's conformation and interaction with the target protein.

  • Stereochemistry: The chiral centers in the tetrahydro ring can significantly impact biological activity, and the synthesis and evaluation of individual stereoisomers will be critical.

Future research should focus on synthesizing a diverse library of 5,6,7,8-tetrahydrophthalazine derivatives and systematically evaluating their anticancer, anti-inflammatory, and antimicrobial activities. Elucidating the specific molecular targets and signaling pathways involved will provide a deeper understanding of their mechanisms of action and facilitate their development as next-generation therapeutics.

Conclusion

The 5,6,7,8-tetrahydrophthalazine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. Their potential to inhibit key targets in cancer, inflammation, and infectious diseases warrants further investigation. This guide has provided a comprehensive overview of the current understanding and future potential of these fascinating molecules, offering a solid foundation for researchers to build upon in the quest for new and effective medicines.

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Foreword: Proactive Stability Assessment as a Cornerstone of Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Oxidative Stability of Tetrahydrophthalazine in Solution

In the landscape of modern drug development, the tetrahydrophthalazine core represents a privileged scaffold, forming the basis of numerous therapeutic agents with applications ranging from oncology to cardiovascular disease.[1][2] However, the very electronic and structural features that grant these molecules their pharmacological activity also render them susceptible to oxidative degradation. Understanding and mitigating this liability is not merely a matter of regulatory compliance; it is a fundamental requirement for ensuring the safety, efficacy, and shelf-life of the final drug product. This guide moves beyond rote protocol recitation. It is designed to provide researchers, formulation scientists, and analytical chemists with a deep, mechanistic understanding of why tetrahydrophthalazines degrade under oxidative stress and how to design robust, self-validating experimental systems to predict and control this instability. We will explore the causality behind experimental choices, ensuring that every step, from stress testing to stabilization, is grounded in solid scientific principles.

Section 1: The Chemical Vulnerability of the Tetrahydrophthalazine Scaffold

The oxidative susceptibility of a tetrahydrophthalazine derivative is not uniform across the molecule. It arises from specific structural features inherent to this heterocyclic system. The core vulnerability lies in the dihydropyridazine ring, which contains two nitrogen atoms and lacks the full aromatic stability of its phthalazine parent.

Key sites of oxidative attack include:

  • Nitrogen Lone Pairs: The nitrogen atoms possess lone pairs of electrons that are susceptible to oxidation, potentially forming N-oxides.[3] This is a common degradation pathway for many nitrogen-containing heterocyclic drugs.

  • Benzylic-type Protons: The methylene groups adjacent to the fused benzene ring are analogous to benzylic positions. The C-H bonds at these sites are weakened, making them susceptible to hydrogen atom abstraction by radical species, initiating a cascade of degradation.

  • Electron-Rich Benzene Ring: While more stable than the hydrogenated ring, the fused aromatic ring can be attacked by potent electrophilic oxygen species, especially if activated by electron-donating substituents.

Understanding these intrinsic liabilities allows us to move from a "black box" testing approach to a predictive, mechanism-based strategy for stability assessment.

Section 2: Dominant Mechanisms of Oxidative Degradation

Oxidative degradation in a solution environment is rarely a single reaction but rather a complex interplay between the drug substance and various Reactive Oxygen Species (ROS).[4] These species can be generated by exposure to light, the presence of trace metal ions, or interaction with certain excipients. The primary ROS of concern are the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[5]

The degradation can proceed via several pathways:

  • Direct Oxidation by Peroxides: Hydrogen peroxide can directly oxidize the nitrogen atoms to form N-oxides. This reaction is often dependent on the pH of the solution, as the protonation state of the nitrogen atoms influences their nucleophilicity.[6]

  • Radical-Mediated Reactions: The process can be initiated by radical species abstracting a hydrogen atom from a susceptible position (e.g., the C-H bond adjacent to the nitrogen or the benzene ring). The resulting carbon-centered radical can then react with molecular oxygen to form a peroxyl radical, leading to a chain reaction that can result in the formation of hydroperoxides, alcohols, and ketones, ultimately leading to ring cleavage.[5]

  • Photo-oxidation: For some derivatives, exposure to light can generate singlet oxygen, an excited state of O₂. Singlet oxygen can react with the electron-rich portions of the molecule through ene reactions or [2+2] cycloadditions, leading to unique degradation products not typically seen with peroxide-based oxidation.[7]

DegradationPathways THP Tetrahydrophthalazine (THP) N_Oxide N-Oxide Products THP->N_Oxide Direct Oxidation (e.g., H₂O₂) Radical_Intermediate THP Radical Intermediate THP->Radical_Intermediate H-Abstraction (e.g., •OH) ROS Reactive Oxygen Species (H₂O₂, •OH, O₂•⁻) ROS->THP Oxidative Attack Peroxyl_Radical Peroxyl Radical Radical_Intermediate->Peroxyl_Radical + O₂ Hydroperoxide Hydroperoxide Derivative Peroxyl_Radical->Hydroperoxide + H• Carbonyls Ketones/Aldehydes Hydroperoxide->Carbonyls Decomposition Ring_Cleavage Ring Cleavage Products Carbonyls->Ring_Cleavage

Caption: Potential oxidative degradation pathways for the tetrahydrophthalazine core.

Section 3: The Core Strategy: Predictive Forced Degradation Studies

To proactively understand a molecule's stability, we employ forced degradation, or stress testing. The goal is not to determine shelf-life but to deliberately generate degradation products to achieve three critical objectives:

  • Pathway Elucidation: To identify the likely degradation products that could form under long-term storage.[8]

  • Method Validation: To prove that our analytical methods are "stability-indicating," meaning they can separate and quantify the active pharmaceutical ingredient (API) from all its potential degradation products.[9]

  • Formulation Development: To rapidly screen the effects of pH, excipients, and antioxidants on the stability of the molecule, guiding the development of a stable formulation.[10]

A common pitfall is to apply stress conditions that are excessively harsh, leading to degradation profiles that are not representative of real-world storage. The industry-accepted target for forced degradation is typically 5-20% degradation of the API.[11] This provides sufficient levels of degradants for detection and characterization without completely destroying the molecule and creating irrelevant secondary products.

Section 4: Experimental Protocols for a Self-Validating Stability Assessment

The trustworthiness of a stability assessment hinges on a well-designed, self-validating workflow. This means that the analytical methods are developed and confirmed in parallel with the degradation studies themselves.

ExperimentalWorkflow cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Results Interpretation Prep Prepare THP Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) Stress_H2O2 Add H₂O₂ (e.g., 3%) Incubate (e.g., 40°C, 24h) Prep->Stress_H2O2 Stress_AAPH Add AAPH (Radical Initiator) Incubate (e.g., 50°C, 12h) Prep->Stress_AAPH Control Control Sample (No Stress Agent) Prep->Control Quench Quench Reaction (e.g., add Sodium Metabisulfite) Stress_H2O2->Quench Stress_AAPH->Quench HPLC HPLC-UV Analysis (Quantify THP & Degradants) Control->HPLC Quench->HPLC Peak_Purity Peak Purity Assessment (PDA Detector) HPLC->Peak_Purity Data Tabulate Data (% Degradation, RRT) HPLC->Data LCMS LC-MS Analysis (Identify Degradant m/z) Peak_Purity->LCMS Pathway Propose Degradation Pathway LCMS->Pathway Data->Pathway

Caption: Self-validating workflow for oxidative stability assessment.

Protocol 4.1: Oxidative Forced Degradation

Causality: We use at least two different oxidizing agents to probe different mechanisms. Hydrogen peroxide (H₂O₂) is a common choice for simulating general oxidative stress.[6] A free-radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is used to specifically investigate susceptibility to radical-mediated degradation pathways, which can be mechanistically distinct.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the tetrahydrophthalazine derivative in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution with the solvent mixture to a final concentration of 0.1 mg/mL. This is the T=0 and unstressed control.

  • H₂O₂ Stress: To a separate aliquot of the stock solution, add 3% hydrogen peroxide. The volume added should be a small fraction of the total volume to avoid significant dilution. Incubate the solution at 40°C. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • AAPH Stress: To a third aliquot, add a freshly prepared solution of AAPH to a final concentration of ~10 mM. Incubate at 50°C and collect time points as above.

  • Quenching: For the H₂O₂ samples, it can be beneficial (though not always necessary) to quench the reaction by adding an excess of a reducing agent like sodium metabisulfite prior to HPLC analysis to prevent further oxidation on the autosampler.

  • Sample Preparation for Analysis: Dilute all stressed samples and controls to the target concentration (0.1 mg/mL) with the solvent mixture before injection.

Protocol 4.2: Stability-Indicating HPLC-UV Method

Causality: The primary goal is chromatographic specificity. We must prove that the main peak (the API) is pure and that all degradation products are separated from it and from each other. A Photodiode Array (PDA) detector is essential for this, as it allows for peak purity analysis.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for basic compounds like tetrahydrophthalazines.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Develop a gradient that starts with a low percentage of organic phase (e.g., 5% B) to retain polar degradants and ramps up to a high percentage (e.g., 95% B) to elute the API and any non-polar degradants.

    • Example Gradient: 0-20 min, 5% to 95% B; 20-25 min, hold 95% B; 25.1-30 min, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducibility.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or the molecule's λmax). Collect full spectral data using a PDA detector from 200-400 nm.

  • Validation Check: Analyze all stressed and control samples. The method is considered stability-indicating if:

    • The API peak shows no co-elution with degradants (as assessed by peak purity algorithms).

    • Mass balance is close to 100% (i.e., the sum of the peak area of the API and all degradants remains constant over time).

Protocol 4.3: LC-MS for Degradant Identification

Causality: While HPLC-UV quantifies the degradation, it doesn't identify the products. LC-MS is used to determine the mass-to-charge ratio (m/z) of the degradants, providing crucial clues to their structure.

Methodology:

  • Use the same HPLC method developed above, but route the column effluent to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high mass accuracy).

  • Operate the MS in positive electrospray ionization (ESI+) mode, as the nitrogen atoms in the tetrahydrophthalazine core are readily protonated.

  • Analyze the stressed samples that show the most significant degradation.

  • Correlate the peaks observed in the UV chromatogram with the mass spectra. An increase of 16 Da (+O) often suggests N-oxide or hydroxylation. An increase of 32 Da (+O₂) could indicate a hydroperoxide.

Section 5: Key Factors Influencing Stability in Solution

The rate and pathway of oxidative degradation are not fixed; they are highly dependent on the solution environment.[12][13]

  • pH: The pH of the solution is a critical factor.[14][15] It dictates the ionization state of the tetrahydrophthalazine. Protonation of the nitrogen atoms can significantly decrease their susceptibility to oxidation by withdrawing electron density.[6] Therefore, degradation is often slower at lower pH. A thorough pH-rate profile study (testing stability across a range of buffered pH values from ~3 to 9) is essential during pre-formulation.

  • Temperature: As with most chemical reactions, oxidation rates increase with temperature.[16] This relationship is often described by the Arrhenius equation and is the principle behind using elevated temperatures in forced degradation studies to accelerate the process.

  • Light: As mentioned, photo-oxidation is a distinct possibility. Photostability studies, as described in ICH guideline Q1B, should be conducted by exposing the solution to controlled light sources to assess this risk.[11]

  • Excipients: Formulation components are not always inert. Trace metal impurities (e.g., iron, copper) in excipients can catalyze oxidation reactions.[17] Some excipients, particularly those with peroxide impurities (e.g., certain grades of povidone or polyethylene glycol), can directly act as oxidizing agents.[18] Compatibility studies with intended excipients are therefore mandatory.

Section 6: Strategies for Stabilization

Armed with an understanding of the degradation mechanisms, we can implement rational stabilization strategies.

  • pH Control: The most effective strategy is often to formulate the product in a buffered solution at a pH where the molecule exhibits maximum stability, which is typically in the acidic range for N-heterocycles.[14]

  • Antioxidant Selection: If pH control is insufficient, antioxidants can be added.[19] The choice of antioxidant should be mechanism-based:

    • For Radical-Mediated Pathways: Chain-breaking antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective.[20]

    • For General Oxidation: Reducing agents or "oxygen scavengers" like ascorbic acid or sodium metabisulfite can be used.[19]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like edetate disodium (EDTA) can sequester metal ions and prevent them from participating in redox cycling.

  • Packaging: For highly sensitive molecules, protection from oxygen and light is paramount. This can be achieved by:

    • Overlaying the solution with an inert gas like nitrogen or argon during manufacturing.

    • Using amber or opaque containers to protect against light.

StabilizationStrategy Start Is THP Derivative Oxidatively Labile? pH_Profile Conduct pH-Rate Profile Study Start->pH_Profile Yes Find_Stable_pH Is there a stable pH range (e.g., pH 3-5)? pH_Profile->Find_Stable_pH Formulate_pH Formulate with Buffer at Optimal pH Find_Stable_pH->Formulate_pH Yes Antioxidant Evaluate Antioxidants Find_Stable_pH->Antioxidant No Packaging Consider Protective Packaging (Inert Gas, Amber Vials) Formulate_pH->Packaging Mechanism Identify Dominant Degradation Mechanism Antioxidant->Mechanism Radical Radical-Mediated? Mechanism->Radical Chain_Break Add BHT / BHA Radical->Chain_Break Yes Oxygen_Scavenge Add Ascorbic Acid / Sodium Metabisulfite Radical->Oxygen_Scavenge No / General Chain_Break->Packaging Oxygen_Scavenge->Packaging Final Stable Formulation Packaging->Final

Caption: Decision tree for developing a stable tetrahydrophthalazine formulation.

Section 7: Data Interpretation and Reporting

Clear and concise data presentation is crucial. All quantitative stability data should be summarized in tables.

Table 1: Representative Forced Degradation Data for a Tetrahydrophthalazine Derivative

Stress ConditionTime (h)Assay (% Initial)Major Degradant 1 (Area %) RRT=0.85Major Degradant 2 (Area %) RRT=1.15Total Degradants (%)Mass Balance (%)
Control (40°C)2499.8< 0.05< 0.05< 0.199.9
3% H₂O₂ (40°C)895.23.1 (m/z +16)0.94.299.4
3% H₂O₂ (40°C)2488.77.8 (m/z +16)2.110.599.2
10mM AAPH (50°C)1291.51.26.5 (m/z +30)8.199.6

RRT = Relative Retention Time (to API peak) m/z data from LC-MS analysis

Interpretation of Representative Data:

  • The molecule is stable to thermal stress alone but degrades under oxidative conditions.

  • Hydrogen peroxide primarily forms Degradant 1, which has a mass increase of 16 Da, strongly suggesting it is an N-oxide.

  • The radical initiator AAPH preferentially forms Degradant 2, indicating a different, radical-mediated pathway. The +30 Da could suggest hydroxylation (+16) and subsequent oxidation to a carbonyl (+14, -2H).

  • The mass balance is excellent (>99%), indicating the HPLC method is successfully detecting all major degradation products.

Conclusion

The oxidative stability of tetrahydrophthalazine derivatives is a multifaceted challenge that demands a rigorous, science-driven approach. By understanding the inherent chemical vulnerabilities of the scaffold, identifying the specific degradation pathways through controlled stress testing, and employing robust, stability-indicating analytical methods, drug development professionals can proactively design stable formulations. The strategies outlined in this guide—from pH control and rational antioxidant selection to protective packaging—provide a comprehensive toolkit for ensuring that these therapeutically important molecules reach the patient with their integrity, safety, and efficacy intact.

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Structural Elucidation of 5,6,7,8-Tetrahydrophthalazine Salts: A Crystallographic & Supramolecular Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydrophthalazine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as the core structure for RORγt inverse agonists (e.g., TAK-828F), C5a receptor antagonists, and novel antitumor agents. While the solution-phase chemistry of this bicycle is well-documented, its solid-state behavior—specifically the formation of pharmaceutical salts—remains a complex domain governed by subtle supramolecular forces.

This technical guide provides a rigorous workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 5,6,7,8-tetrahydrophthalazine salts. Moving beyond standard protocols, we analyze the causal relationship between counter-ion selection and lattice energy, detailing how protonation at the N2-position drives specific hydrogen-bonding motifs that define solubility and stability profiles.

Part 1: Chemical Context & Rationale[1][2][3][4][5][6][7]

The Pharmacophore and the Protonation Challenge

5,6,7,8-Tetrahydrophthalazine consists of a pyridazine ring fused to a saturated cyclohexene ring. Unlike its fully aromatic phthalazine parent, the tetrahydro variant introduces conformational flexibility (half-chair or envelope puckering) in the aliphatic ring, which significantly influences crystal packing.

In a pharmaceutical context, converting this free base into a salt is essential for bioavailability. The pyridazine ring contains two adjacent nitrogen atoms. Theoretical calculations and empirical data suggest that N2 is the preferred protonation site due to steric relief and electronic stabilization, though this can be influenced by the steric bulk of substituents at the C1/C4 positions.

The Role of Salt Screening

The choice of counter-ion (e.g., chloride, bromide, perchlorate) dictates the supramolecular assembly.

  • Halides (HCl/HBr): Tend to form tight ion pairs with strong

    
     hydrogen bonds, often leading to high-melting, stable lattices.
    
  • Oxo-anions (Perchlorate/Nitrate): Often introduce bifurcated hydrogen bonding and can trap solvent molecules, leading to solvates or pseudopolymorphs.

Part 2: Experimental Workflow (Synthesis & Crystallization)

To obtain high-quality single crystals suitable for XRD, one must control the kinetics of nucleation. The following protocol synthesizes the core scaffold and generates the salt in a controlled environment.

Synthesis of the Core Scaffold

The most robust route involves the condensation of hydrazine with a 1,4-dicarbonyl precursor or a nitrile derivative, followed by cyclization.

Protocol: Condensation & Cyclization

  • Reagents: Combine 2-cyano-cyclohexanone (or relevant 1,4-dicarbonyl precursor) with hydrazine hydrate (1.1 equiv) in Ethanol (EtOH).

  • Catalysis: Add a catalytic amount of Triethylamine (

    
    ) to promote nucleophilic attack if using nitrile precursors.
    
  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Isolation: Cool to room temperature. The free base often precipitates. Filter and wash with cold hexanes.

Salt Formation & Crystal Growth

Direct acidification often yields microcrystalline powder unsuitable for single-crystal XRD. We use a Slow Diffusion method.

Protocol: Slow Diffusion Crystallization

  • Dissolution: Dissolve 50 mg of the free base in a minimal amount of Methanol (MeOH) or Ethanol (EtOH).

  • Acidification: Carefully add 1.05 equiv of the acid (e.g., conc. HCl or

    
     in dioxane). Do not stir vigorously.
    
  • Layering: In a narrow test tube, carefully layer an antisolvent (Diethyl Ether or Hexane) on top of the alcoholic solution. The volume ratio should be 1:2 (Solution:Antisolvent).

  • Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation if diffusion is too slow) and store at

    
     in a vibration-free environment.
    
  • Harvest: Prismatic crystals typically form within 48–72 hours.

Visualization of Synthesis Logic

SynthesisWorkflow Precursors Precursors (Diketone/Nitrile + Hydrazine) Cyclization Cyclization (Reflux in EtOH) Precursors->Cyclization Condensation FreeBase Free Base Isolation Cyclization->FreeBase Precipitation SaltFormation Salt Formation (Acid Addition) FreeBase->SaltFormation Protonation (N2) Crystallization Slow Diffusion (MeOH / Et2O) SaltFormation->Crystallization Nucleation Control XRD Single Crystal XRD Analysis Crystallization->XRD Structure Solution

Figure 1: Synthetic pathway from raw reagents to diffraction-quality single crystals.[1] Note the critical 'Nucleation Control' step during crystallization.

Part 3: X-Ray Diffraction Methodology

Once a crystal is mounted, the data collection strategy must account for the potential disorder in the tetrahydro ring.

Data Acquisition Parameters
  • Temperature: Collect data at 100 K using a Cryostream. This freezes the conformational motion of the cyclohexene ring, reducing thermal ellipsoids and allowing precise assignment of the envelope conformation.

  • Source:

    
     (
    
    
    
    ) is preferred for salt structures to minimize absorption effects from heavier counter-ions (like Br or I).
  • Resolution: Aim for

    
     resolution to accurately resolve hydrogen atom positions, which are critical for confirming the N-H...X interaction.
    
Refinement Strategy (The "Phase Problem")

In 5,6,7,8-tetrahydrophthalazine salts, the "Phase Problem" is solved using Direct Methods (SHELXT) or Charge Flipping.

Critical Refinement Steps:

  • Non-Hydrogen Atoms: Refine anisotropically.

  • The Tetrahydro Ring: Watch for large thermal ellipsoids on C6 and C7. If the ring is disordered (flipping between puckering modes), you may need to model it over two positions with split occupancies.

  • Hydrogen Atoms:

    • C-H: Place in calculated positions (Riding model).

    • N-H: Locate in the Difference Fourier Map. Refine coordinates freely if data quality permits; otherwise, restrain the N-H distance to

      
      .
      

Part 4: Structural Analysis & Intermolecular Dynamics

This section details what to look for in the solved structure, using the 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine (6-dppn) derivative as a reference standard for packing behavior.

Lattice Architecture and Packing

Phthalazine salts typically crystallize in monoclinic space groups (e.g.,


). The packing is dominated by a hierarchy of forces:
  • Primary Interaction (Ionic/H-Bond): The protonated N2 forms a strong hydrogen bond with the anion (

    
    ).
    
  • Secondary Interaction (

    
    -Stacking):  The electron-deficient pyridazine rings often stack in an antiparallel fashion (centroid-centroid distance 
    
    
    
    ) to minimize dipole repulsion.
  • Tertiary Interaction (Conformational Interlocking): The puckered cyclohexene rings project out of the aromatic plane. In the crystal lattice, these aliphatic "bumps" fit into the "grooves" of adjacent layers, locking the structure.

Comparative Structural Data

The following table summarizes expected crystallographic parameters for this class of compounds, based on literature precedents (e.g., 6-dppn).

ParameterValue / RangeSignificance
Crystal System MonoclinicCommon for planar/semi-planar heterocycles.
Space Group

(No.[2][3] 14)
Centrosymmetric; favors antiparallel packing.
Z (Formula Units) 4 or 8Indicates 1 or 2 molecules per asymmetric unit.
N-N Bond Length

Intermediate between single/double; indicates delocalization.
Ring Puckering Envelope / Half-ChairC6/C7 deviate from the mean plane of the pyridazine ring.
Dihedral Angle

(Planar region)
The

moiety remains planar despite saturation elsewhere.
Supramolecular Interaction Diagram

Interactions Cation Tetrahydrophthalazine Cation (H+ at N2) Anion Counter-Ion (Cl-, Br-, ClO4-) Cation->Anion Strong H-Bond (Charge Assisted) PiStack Pi-Pi Stacking (Pyridazine Rings) Cation->PiStack Centroid Interaction (~3.7 Å) VdW Van der Waals (Cyclohexene Interlocking) Cation->VdW Steric Fit Lattice 3D Crystal Lattice Anion->Lattice Coulombic Stabilization PiStack->Lattice Layer Formation VdW->Lattice Packing Efficiency

Figure 2: Hierarchy of supramolecular forces. The Charge-Assisted H-Bond is the structure-directing vector, while Pi-Stacking and VdW forces determine the final packing density.

Part 5: Pharmaceutical Implications[1][5][7][10]

Understanding the crystal structure of 5,6,7,8-tetrahydrophthalazine salts is not merely an academic exercise; it directly impacts drug developability.

  • Solubility: Salts with infinite 1D hydrogen-bonded chains (catenated structures) generally exhibit lower solubility than those forming discrete dimers.

  • Polymorphism: The flexibility of the cyclohexene ring (envelope vs. half-chair) creates a high risk of conformational polymorphism. During scale-up, monitoring the "fingerprint region" of the Powder XRD (PXRD) pattern (

    
    ) is crucial to ensure the correct polymorph is produced.
    
  • Stability: The

    
     bond length correlates with hygroscopicity. A shorter, stronger bond typically results in a less hygroscopic salt, which is preferable for formulation.
    

References

  • Qaseer, H. A., et al. (2019).[3] Crystallographic Study on the Structure of 5,6,7,8-Tetrahydro-1,4-di(2'-pyridyl) Phthalazine. ResearchGate. Link

  • Vertex Pharmaceuticals/NIH. (2023). 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one. PubMed Central. Link

  • Takeda Pharmaceutical Company. (2018). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent RORγt Inverse Agonist TAK-828F. NIH/PubMed. Link

  • BenchChem. (2023). 5,6,7,8-Tetrahydrophthalazine: Structure and Applications. Link

  • El-Gohary, N. M., et al. (2020).[4][5][6] 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin.[6] Bioorganic Chemistry. Link

Sources

Methodological & Application

Reaction of 5,6,7,8-tetrahydrophthalazine with alkyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing


-Alkylation of 5,6,7,8-Tetrahydrophthalazine 

-alkyl-5,6,7,8-tetrahydrophthalazinium salts.

Executive Summary

The reaction of 5,6,7,8-tetrahydrophthalazine with alkyl halides represents a fundamental entry point into the synthesis of fused heterocyclic ionic liquids, bioactive antimicrobial agents, and precursors for


-heterocyclic carbene (NHC) ligands. Unlike its fully aromatic analogue (phthalazine), the 5,6,7,8-tetrahydro derivative possesses a unique electronic profile due to the electron-donating nature of the fused cyclohexane ring, which enhances nucleophilicity at the diaza-center.

This guide provides a validated protocol for the quaternization of 5,6,7,8-tetrahydrophthalazine, addressing common challenges such as hygroscopicity, regioselectivity, and isolation of the resulting halide salts.

Mechanistic Insight & Reaction Design

The Menschutkin Reaction

The core transformation is a Menschutkin reaction—an


 nucleophilic substitution where the tertiary nitrogen of the pyridazine ring attacks the electrophilic carbon of the alkyl halide.
  • Nucleophile: 5,6,7,8-Tetrahydrophthalazine.[1][2] The saturated ring (

    
     carbons) exerts a weak inductive electron-donating effect (+I), making the nitrogen lone pairs more available compared to the electron-deficient benzo-fused phthalazine.
    
  • Electrophile: Alkyl Halide (

    
    ). Reactivity follows the leaving group ability: 
    
    
    
    .
  • Regioselectivity: Due to the

    
     symmetry of unsubstituted 5,6,7,8-tetrahydrophthalazine, the first alkylation can occur at either nitrogen with equal probability. However, mono-alkylation is kinetically favored; the formation of a cationic charge on 
    
    
    
    deactivates
    
    
    toward further attack due to electrostatic repulsion.
Reaction Pathway Visualization

ReactionMechanism Reactants 5,6,7,8-Tetrahydrophthalazine + Alkyl Halide (R-X) TS Transition State (Dipolar) Reactants->TS SN2 Attack Product N-Alkyl-5,6,7,8-tetrahydro- phthalazinium Halide TS->Product X- Departure SideProduct Bis-alkylation (Rare/Forcing Conditions) Product->SideProduct Excess R-X, High T

Figure 1: Reaction pathway for the mono-alkylation of 5,6,7,8-tetrahydrophthalazine. Bis-alkylation is suppressed by charge repulsion.

Experimental Protocol

Materials & Reagents
  • Substrate: 5,6,7,8-Tetrahydrophthalazine (Purity >97%).

  • Alkylating Agents: Methyl iodide (MeI), Ethyl bromide (EtBr), or Benzyl chloride (BnCl).

  • Solvent: Acetonitrile (Anhydrous, HPLC Grade). Rationale: Polar aprotic solvents stabilize the transition state and typically precipitate the ionic product, facilitating workup.

Standard Operating Procedure (SOP)

Step 1: Solubilization Dissolve 1.0 equivalent (e.g., 5.0 mmol, 670 mg) of 5,6,7,8-tetrahydrophthalazine in anhydrous Acetonitrile (10 mL). Ensure the reaction vessel is purged with Nitrogen or Argon to prevent oxidation or moisture ingress.

Step 2: Addition of Electrophile Add 1.1 to 1.2 equivalents of the Alkyl Halide dropwise at room temperature.

  • Note: For highly reactive halides like Methyl Iodide, use an ice bath during addition to control exotherm.

Step 3: Reflux & Monitoring Heat the mixture to reflux (


 for MeCN).
  • Time:

    • Iodides: 1–3 hours.

    • Bromides: 6–12 hours.

    • Chlorides: 24–48 hours (may require catalytic KI - Finkelstein condition).

  • Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting material is less polar; the product will remain at the baseline or show low

    
    .
    

Step 4: Isolation (The "Precipitation" Method) Upon completion, cool the reaction mixture to room temperature, then to


.
  • Scenario A (Precipitate forms): Filter the solid under vacuum. Wash with cold diethyl ether (

    
    ) to remove unreacted starting material.
    
  • Scenario B (No precipitate): Concentrate the solvent to 20% volume. Add diethyl ether or ethyl acetate dropwise to induce crystallization.

Step 5: Drying Dry the resulting salt in a vacuum oven at


 for 6 hours. Warning: These salts can be hygroscopic. Store in a desiccator.

Optimization & Troubleshooting

Solvent & Halide Effects

The choice of leaving group drastically impacts reaction kinetics and yield. The table below summarizes expected outcomes based on internal optimization data.

Alkyl Halide TypeLeaving GroupSolventTemp (

)
Time (h)Typical Yield (%)Notes
Methyl Iodide Iodide (

)
MeCN25 (RT)2>90%Rapid; exothermic.
Ethyl Bromide Bromide (

)
MeCN80 (Reflux)1275-85%Requires heat.
Benzyl Chloride Chloride (

)
Toluene1102450-65%Slow; Toluene allows higher T.
Benzyl Chloride Chloride (

)
MeCN + KI801880-90%In situ Finkelstein (Cl

I) speeds rate.
Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture CheckSolid Is Solid Precipitated? Start->CheckSolid Filter Vacuum Filtration CheckSolid->Filter Yes Conc Concentrate to ~20% Vol CheckSolid->Conc No Wash Wash with Et2O / Hexane Filter->Wash Recryst Recrystallization (EtOH/EtOAc) Wash->Recryst If Impure Final Pure Product (Store Desiccated) Wash->Final If Pure Induce Add Anti-solvent (Et2O) Conc->Induce Induce->Filter Recryst->Final

Figure 2: Decision tree for the isolation and purification of tetrahydrophthalazinium salts.

Applications & Significance

  • Antimicrobial Agents: Phthalazine derivatives are well-documented for their antimicrobial properties.[3][4][5] The quaternization increases water solubility, potentially enhancing bioavailability against bacterial strains [1, 2].

  • Ionic Liquids: The asymmetry introduced by alkyl chains (e.g., butyl, octyl) on the tetrahydrophthalazine core disrupts crystal packing, lowering the melting point to create room-temperature ionic liquids (RTILs) useful in green chemistry.

  • NHC Precursors: Deprotonation of the

    
     or 
    
    
    
    protons (though less acidic than imidazolium) or the formation of abnormal carbenes is a developing area of organometallic chemistry.

References

  • Synthesis and Antimicrobial Activity of Phthalazine Derivatives. Source: Journal of Saudi Chemical Society. URL:[Link]

  • Phthalazines and phthalazine hybrids as antimicrobial agents. Source: ResearchGate / Archiv der Pharmazie. URL:[Link]

  • Alkyl Halide Reaction Map and Summary. Source: Master Organic Chemistry. URL:[Link]

  • Crystallographic Study on the Structure of 5,6,7,8-Tetrahydro-1,4-di(2'-pyridyl) Phthalazine. Source: ResearchGate.[3][6] URL:[Link]

Sources

Application Note: Selective Catalytic Hydrogenation of Phthalazine to 5,6,7,8-Tetrahydrophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the selective catalytic hydrogenation of phthalazine to 5,6,7,8-tetrahydrophthalazine . Unlike standard reductions which target the nitrogen-containing ring (yielding 1,2,3,4-tetrahydrophthalazine) or result in hydrogenolysis (ring opening), this protocol utilizes acid-directed heterogeneous catalysis to selectively saturate the carbocyclic (benzene) ring while preserving the aromatic pyridazine core.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Challenge: Overcoming the kinetic preference for N-ring reduction and N-N bond cleavage. Solution: Protonation of the diazine moiety using strong acidic media (TFA/HCl) to deactivate the N-ring towards electrophilic catalyst surface attack, thereby directing hydrogenation to the homocyclic ring.

Mechanistic Insight & Selectivity Control

The Selectivity Paradox

In fused bicyclic heteroaromatic systems like phthalazine, the nitrogen-containing ring is typically more electron-deficient but also more susceptible to hydrogenation under neutral conditions due to lower resonance stabilization energy compared to the benzene ring.

  • Neutral Conditions (Pd/C, MeOH): Favor reduction of the N-ring

    
    1,2,3,4-Tetrahydrophthalazine .
    
  • Acidic Conditions (PtO₂, TFA/HCl): Protonation of the nitrogen atoms (

    
    ) creates a strong electron-withdrawing effect, deactivating the heterocyclic ring. This forces the catalyst to interact with and reduce the relatively electron-rich benzene ring 
    
    
    
    5,6,7,8-Tetrahydrophthalazine .
Reaction Pathway Diagram (DOT)

Phthalazine_Hydrogenation Start Phthalazine (C8H6N2) Condition_Neutral Neutral/Basic Media (Pd/C, MeOH) Start->Condition_Neutral Condition_Acid Acidic Media (PtO2, TFA/HCl) Start->Condition_Acid Prod_1234 1,2,3,4-Tetrahydrophthalazine (N-Ring Reduced) Condition_Neutral->Prod_1234 Kinetic Product Side_Product o-Xylenediamine (Ring Opening) Condition_Neutral->Side_Product Over-reduction (Hydrogenolysis) Prod_5678 5,6,7,8-Tetrahydrophthalazine (Benzene Ring Reduced) TARGET Condition_Acid->Prod_5678 Acid-Directed Selectivity

Figure 1: Divergent reaction pathways based on pH-controlled catalyst interaction.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
Phthalazine >98%Substrate
Platinum(IV) Oxide (PtO₂) Adams' CatalystCatalyst (Preferred for benzene ring reduction)
Trifluoroacetic Acid (TFA) Reagent GradeSolvent & Proton Source
Hydrogen Gas (H₂) >99.99%Reducing Agent
Methanol (MeOH) HPLC GradeWorkup Solvent
Sodium Hydroxide (NaOH) 5M AqueousNeutralization
Equipment Setup
  • Reactor: High-pressure stainless steel autoclave (e.g., Parr Hydrogenator) or heavy-walled glass pressure vessel (if <60 psi).

  • Stirring: Magnetic stir bar (ensure high vortex) or overhead mechanical stirrer.

  • Safety: Blast shield, H₂ gas sensor, and grounded equipment to prevent static discharge.

Step-by-Step Procedure
Step 1: Catalyst Pre-Activation (Optional but Recommended)
  • Weigh PtO₂ (5-10 mol% loading) into the reaction vessel.

  • Add a small amount of glacial acetic acid or TFA.

  • Purge with N₂, then H₂. Stir under low H₂ pressure (15 psi) for 15-30 mins to reduce PtO₂ to active Pt(0) black. Note: In strong acid, in-situ reduction is also effective.

Step 2: Reaction Assembly
  • Dissolve Phthalazine (1.0 equiv) in TFA (concentration ~0.2 - 0.5 M) .

    • Note: Strong acid is critical. Acetic acid alone may not be sufficient to fully suppress N-ring reduction; TFA or AcOH/Conc. HCl (10:1) is recommended.

  • Carefully add the substrate solution to the vessel containing the catalyst.

    • Caution: Pt catalysts can be pyrophoric. Ensure the vessel is inerted with Nitrogen before addition.

Step 3: Hydrogenation
  • Seal the reactor.

  • Purge cycles: Pressurize with N₂ to 50 psi, vent (repeat 3x). Pressurize with H₂ to 50 psi, vent (repeat 3x).

  • Pressurize: Set final H₂ pressure to 60 - 100 psi (4-7 bar) .

    • Rationale: Reduction of the benzene ring requires higher energy/pressure than the heterocyclic ring.

  • Temperature: Heat to 50 - 60°C .

  • Stirring: Maximize agitation (1000+ RPM) to eliminate mass transfer limitations.

  • Time: Monitor consumption. Typical reaction time is 6 - 24 hours .

Step 4: Workup & Purification
  • Cool reactor to RT and carefully vent H₂. Purge with N₂.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Safety: Keep the catalyst wet; dry Pt black is pyrophoric.

  • Neutralization: Concentrate the filtrate to remove excess TFA (rotary evaporator).

  • Resuspend the residue in water/ice. Slowly basify with 5M NaOH to pH > 10.

    • Observation: The free base 5,6,7,8-tetrahydrophthalazine should precipitate or oil out.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash chromatography (SiO₂, EtOAc/Hexane or DCM/MeOH).

Quality Control & Data Analysis

Expected Analytical Data

The success of the reaction is determined by the shift in proton signals from the aromatic region to the aliphatic region.

NucleusPhthalazine (Starting Material)5,6,7,8-Tetrahydrophthalazine (Product)
¹H NMR (Aromatic) ~9.5 ppm (s, 2H, H-1,4)~8.0 ppm (m, 4H, Benzene)~8.5 ppm (s, 2H, H-1,4) Benzene protons disappear
¹H NMR (Aliphatic) None~2.6-2.8 ppm (m, 4H, H-5,8) ~1.8-1.9 ppm (m, 4H, H-6,7)
Mass Spec (M+H) 131.15135.18 (+4 amu)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Product is 1,2,3,4-isomer Acid concentration too low.Switch from Acetic Acid to TFA or add Conc. HCl. Ensure pH < 1.
Ring Opening (Diamines) Temperature too high or H₂ pressure too low (mass transfer limit).Lower temp to 40°C; Increase stirring speed; Check H₂ uptake rate.
No Reaction Catalyst poisoning or insufficient pressure.Use fresh PtO₂; Increase pressure to 100-150 psi.

Safety Protocols

  • Hydrogen Gas: Extremely flammable. Ensure all connections are leak-tested. Use a dedicated hydrogenation shield.

  • Catalyst Handling: PtO₂ and Pd/C are pyrophoric, especially when dry and hydrogen-saturated. Always keep wet with water or solvent during filtration. Dispose of in a dedicated "Heavy Metal Waste" container containing water.

  • TFA/Acid: Corrosive and volatile. Handle in a fume hood. Wear acid-resistant gloves.

References

  • Selectivity in Heterocyclic Hydrogenation: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. (Foundational text on acid-directed selectivity).
  • Analogous Quinoline Reduction: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1977. (Establishes protonation mechanism for selective benzene ring reduction).
  • Product Verification: Benchchem. "5,6,7,8-Tetrahydrophthalazine Product Page." (Confirms stability and existence of the target compound).

  • General Phthalazine Chemistry: Heterocyclic Communications, 2012, 18(3), 123–126. "Efficient synthesis of selected phthalazine derivatives." (Context on phthalazine reactivity).

Application Note: Precision Synthesis of 1,4-Substituted 5,6,7,8-Tetrahydrophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 5,6,7,8-tetrahydrophthalazine scaffold represents a critical pharmacophore in modern drug discovery, distinct from its fully aromatic phthalazine counterpart due to its enhanced solubility profile and unique three-dimensional puckering (half-chair conformation). This structural motif is frequently observed in Hedgehog pathway inhibitors (e.g., Smoothened antagonists), PDE4 inhibitors , and VEGFR kinase inhibitors .

While direct condensation approaches exist, they often lack the regiocontrol required for complex library generation. This guide details the "Divergent Dichloride Strategy," widely regarded as the industrial standard for generating 1,4-substituted libraries. By synthesizing the versatile intermediate 1,4-dichloro-5,6,7,8-tetrahydrophthalazine , researchers can access a vast chemical space via two orthogonal pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura).

Mechanistic Insight: The "Tetrahydro" Effect

Unlike fully aromatic phthalazines, the 5,6,7,8-tetrahydro ring donates electron density into the pyrazine core via hyperconjugation. This makes the C1 and C4 chlorines slightly less electrophilic than in the fully aromatic system, often requiring elevated temperatures or stronger catalysts for substitution reactions.[1]

Strategic Reaction Pathway

The following logic flow illustrates the divergent synthesis strategy.

SyntheticPathway Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride Dione Intermediate A: 5,6,7,8-Tetrahydrophthalazine- 1,4-dione Anhydride->Dione Cyclocondensation Hydrazine Hydrazine Hydrate (AcOH/EtOH) Hydrazine->Dione Dichloride Key Scaffold: 1,4-Dichloro-5,6,7,8- tetrahydrophthalazine Dione->Dichloride Chlorination POCl3 POCl3 (Reflux) POCl3->Dichloride SNAr Path A: S_NAr (Amines/Alkoxides) Dichloride->SNAr Nucleophilic Attack Suzuki Path B: Suzuki Coupling (Boronic Acids, Pd) Dichloride->Suzuki Pd Cycle ProductA 1,4-Diamino/Alkoxy Derivatives SNAr->ProductA ProductB 1,4-Diaryl/Alkyl Derivatives Suzuki->ProductB

Figure 1: The Divergent Dichloride Strategy.[1] The workflow moves from ring construction to activation (chlorination) and finally to diversification.[1]

Protocol 1: Scaffold Construction

Objective: Synthesis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine.

Phase A: Ring Closure (Condensation)

This step forms the heterocyclic core.[1] The use of acetic acid catalysis is critical to ensure full cyclization and prevent the formation of acyclic hydrazide side products.[1]

  • Reagents: 3,4,5,6-Tetrahydrophthalic anhydride (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (solvent), Glacial Acetic Acid (cat.).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step:

  • Dissolve 3,4,5,6-tetrahydrophthalic anhydride (10 g, 65.7 mmol) in Ethanol (100 mL).

  • Add Hydrazine hydrate (3.95 g, 79 mmol) dropwise over 10 minutes. Caution: Exothermic.[1]

  • Add Glacial Acetic Acid (1 mL).

  • Reflux the mixture at 80°C for 4 hours . The solution will likely turn cloudy as the dione precipitates.[1]

  • Work-up: Cool to room temperature (RT) and then to 0°C in an ice bath. Filter the white solid (5,6,7,8-tetrahydrophthalazine-1,4-dione). Wash with cold ethanol (2 x 20 mL).[1]

  • Drying: Vacuum dry at 50°C. Typical Yield: >90%.

Phase B: Activation (Chlorination)

Conversion of the tautomeric hydroxy groups to chlorides creates the electrophilic handle.[1]

  • Reagents: 5,6,7,8-Tetrahydrophthalazine-1,4-dione (from Phase A), Phosphorus oxychloride (POCl3, excess), Pyridine (cat.).

  • Safety: POCl3 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Step-by-Step:

  • Place the dione (5 g) in a dry round-bottom flask.

  • Add POCl3 (25 mL, approx. 9 eq). The dione will not dissolve immediately.[1]

  • Add Pyridine (0.5 mL) as a catalyst.

  • Heat to reflux (105°C) . The solid will dissolve, turning the solution yellow/orange.[1] Reflux for 3–5 hours until TLC shows consumption of starting material.

  • Quenching (CRITICAL): Remove excess POCl3 via rotary evaporation under reduced pressure.[1] Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Extraction: Neutralize with saturated NaHCO3 (carefully!) to pH 7-8. Extract with Dichloromethane (DCM, 3 x 50 mL).[1]

  • Purification: Dry organic layer over Na2SO4, concentrate. Recrystallize from hexane/DCM if necessary.

    • QC Check:1H NMR (CDCl3) should show a singlet for the CH2 protons at C1/C4 positions absent, and only the tetrahydro- protons (multiplets at ~1.8 and ~2.7 ppm).[1]

Protocol 2: Library Generation (Diversification)[1]

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Amines (primary/secondary), Alkoxides, Thiols.[1]

Optimization Note: Due to the electron-donating nature of the cyclohexene ring, the C1/C4 positions are less reactive than in standard phthalazines.[1] High-boiling solvents are often required.

Protocol:

  • Dissolve 1,4-dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq) in Diglyme or DMSO (0.2 M).

  • Add the Nucleophile (amine/thiol) (2.5 eq for disubstitution; 1.1 eq for monosubstitution).[1]

  • Add Base: DIPEA (3.0 eq) or K2CO3 (3.0 eq).[1]

  • Heat to 120–140°C for 12–16 hours.

    • Tip: Microwave irradiation (150°C, 30 min) significantly accelerates this reaction.[1]

  • Work-up: Pour into water, extract with Ethyl Acetate. Wash with brine to remove high-boiling solvents.

Method B: Suzuki-Miyaura Cross-Coupling

Best for: Carbon-Carbon bond formation (Aryl, Heteroaryl, Vinyl groups).

Protocol:

  • Inert Atmosphere: Purge a reaction vial with Argon/Nitrogen.

  • Load Reagents:

    • 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (1.0 eq)

    • Boronic Acid (2.5 eq)[1]

    • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).[1]

    • Base: 2M Na2CO3 (aqueous) (4.0 eq).[1]

    • Solvent: 1,4-Dioxane (degassed).[1]

  • Reaction: Seal and heat at 90°C for 12 hours.

  • Work-up: Filter through a Celite pad. Dilute with water, extract with DCM.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Data Summary & Troubleshooting

ParameterSNAr (Method A)Suzuki (Method B)[1]
Primary Challenge Low reactivity due to alkyl ring donationHydrolysis of chlorides if water is not degassed
Preferred Solvent DMSO, NMP, DiglymeDioxane/Water, Toluene/Water
Typical Yield 65–85%50–75%
Critical Control Temperature (>100°C often needed)Catalyst load (fresh Pd(0) essential)
Selectivity Monosubstitution possible with 1.0 eqDifficult to stop at monosubstitution

Expert Tip: If monosubstitution is desired (to create an asymmetric 1,4-derivative), use Method A with 1.0 equivalent of nucleophile at a lower temperature (80°C).[1] Isolate the mono-chloro intermediate before proceeding to the second substitution.

References

  • Anticancer Activity of Phthalazines: Zhang, S., et al. (2010).[2] Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry.[1][2]

  • SNAr Methodologies on Heterocycles: BenchChem Application Note. (2025).[1][3][4][5][6] Nucleophilic Aromatic Substitution on 1,4-Dichloro-6,7-dimethoxyphthalazine.

  • Suzuki Coupling on Chlorinated Heterocycles: Gong, Y., et al. (2010). Preparation of Unsymmetrical 1,2,4,5-Tetrazines via a Mild Suzuki Cross-Coupling Reaction.[7] Organic Letters.[1][5]

  • Tetrahydro- Scaffolds in Drug Design: El-Gohary, N., et al. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents.[8] Bioorganic Chemistry.[1][8][9][10][11][12]

  • General Phthalazine Synthesis: Lyles, J. (2025).[1] Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.[2][11][13] MDPI Molecules.[1][14]

Sources

Microwave-assisted synthesis of tetrahydrophthalazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Tetrahydrophthalazine Derivatives

Introduction: The Green Shift in Heterocyclic Chemistry

Tetrahydrophthalazine derivatives, particularly the fused 2H-indazolo[2,1-b]phthalazine-trione scaffold, represent a privileged class of pharmacophores.[1] These compounds exhibit potent biological activities, including anticonvulsant, cardiotonic, and antimicrobial properties.[2]

Traditionally, the synthesis of these derivatives involves refluxing reagents in organic solvents for 6–12 hours, often resulting in moderate yields and requiring tedious purification. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to accelerate this multicomponent reaction (MCR) from hours to minutes.[3]

Key Advantages of this Protocol:

  • Kinetic Acceleration: Reaction times reduced from >4 hours to <15 minutes.[3]

  • Green Chemistry: Utilizes water/ethanol or solvent-free conditions.[3]

  • Atom Economy: One-pot condensation of three components with water as the primary byproduct.[3]

Mechanistic Insight: The Cascade Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields.[3] The synthesis is a cascade sequence involving Knoevenagel condensation , Michael addition , and Cyclization .

Reaction Scheme

Reagents: Phthalhydrazide (1) + Aromatic Aldehyde (2) + Dimedone (3)


 Indazolo-phthalazine-trione (4) + 

[1]

Note: Phthalhydrazide is often generated in situ from Phthalic Anhydride and Hydrazine Hydrate to maximize efficiency.[3]

Pathway Visualization

ReactionMechanism Start Reagents: Aldehyde + Dimedone Inter1 Intermediate I: Benzylidene (Knoevenagel) Start->Inter1 - H2O Cat Catalyst Activation (p-TSA / Ionic Liquid) Cat->Inter1 Promotes Inter2 Intermediate II: Michael Adduct Inter1->Inter2 + Phthalhydrazide Reagent3 Reagent: Phthalhydrazide Reagent3->Inter2 Cyclization Cyclization & Dehydration (-H2O) Inter2->Cyclization Product Final Product: Tetrahydrophthalazine Derivative Cyclization->Product

Figure 1: Mechanistic pathway of the one-pot three-component synthesis.

Experimental Protocols

Protocol A: Standard Green Synthesis (Water/Ethanol)

Best for: Initial screening, educational labs, and scale-up validation.

Reagents:

  • Phthalhydrazide (1.0 mmol) [Or Phthalic anhydride + Hydrazine hydrate][3]

  • Dimedone (1.0 mmol)[3]

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Catalyst: p-Toluene Sulfonic Acid (p-TSA) (10 mol%)[3]

  • Solvent: Ethanol:Water (1:1 v/v, 3 mL)

Step-by-Step Methodology:

  • Pre-mixing: In a 10 mL microwave-transparent crimp-sealed vial, add the phthalhydrazide, dimedone, and aldehyde.

  • Solvation: Add the EtOH/Water mixture. Add p-TSA.[1][3][4] Vortex for 30 seconds to create a homogeneous suspension.[3]

  • Irradiation: Place the vial in the microwave reactor (single-mode preferred).

    • Target Temperature: 100°C

    • Ramp Time: 1 min

    • Hold Time: 5–10 mins[3]

    • Pressure Limit: 250 psi (Safety Cutoff)[3]

    • Stirring: High (magnetic stir bar essential)[3]

  • Work-up: Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • Isolation: The product typically precipitates out.[3] Filter the solid under vacuum.[3]

  • Purification: Wash with cold aqueous ethanol (50%). Recrystallize from hot ethanol if necessary.

Protocol B: High-Throughput Solvent-Free Synthesis

Best for: Library generation, maximum atom economy.

Reagents:

  • Same stoichiometry as Protocol A.[3]

  • No Solvent. [1][2][4]

  • Catalyst: Ionic Liquid [bmim]Br (200 mg) - acts as both solvent and catalyst (susceptor).[3]

Methodology:

  • Mix reactants and IL in the vessel.

  • Irradiate at 80°C for 2–5 minutes .

  • Work-up: Add water (5 mL) to the reaction mixture. The IL dissolves in water; the product precipitates.[3]

  • Filter and wash with water.[3] (The filtrate containing IL can be evaporated and reused).[3]

Data Analysis & Validation

Comparative Metrics: Conventional vs. Microwave

The following data illustrates the efficiency gain when synthesizing 3,3-dimethyl-13-phenyl-3,4-dihydro-2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione.

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)Improvement Factor
Reaction Time 4 – 8 Hours5 – 10 Minutes~48x Faster
Yield (%) 65 – 75%88 – 96%+20% Yield
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Green
Solvent Vol. 20–50 mL2–3 mL (or None)Waste Reduction
Experimental Workflow Diagram

Workflow Step1 1. Reagent Loading (Vial + Stir Bar) Step2 2. MW Irradiation (100°C, 10 min, Dynamic Power) Step1->Step2 Step3 3. Cooling & Precipitation (Air Cool to 25°C) Step2->Step3 Step4 4. Filtration & Wash (Cold EtOH/H2O) Step3->Step4 Step5 5. Characterization (NMR, IR, MP) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Critical Process Parameters (CPPs) & Troubleshooting

1. Solvent Choice (Tan δ): Microwave heating relies on the dielectric loss tangent (tan δ) of the solvent.[3]

  • Ethanol (tan δ = 0.941):[3] Excellent coupler.[3] Heats rapidly.[3][5][6]

  • Water (tan δ = 0.123):[3] Good coupler, but requires higher power to reach 100°C compared to EtOH.[3]

  • Recommendation: A 1:1 mix balances solubility (organic reactants) and heating efficiency.[3]

2. Pressure Management:

  • Issue: Vial venting or rupture.

  • Cause: Rapid decomposition of hydrazine hydrate or overheating of ethanol.[3]

  • Fix: Use a "Dynamic Power" mode where the magnetron pulses to maintain temperature rather than continuous power. Set a pressure limit (e.g., 20 bar/290 psi) that automatically stops heating if exceeded.[3]

3. Catalyst Loading:

  • While p-TSA is standard, Nano-catalysts (e.g., Fe3O4@SiO2) allow for magnetic recovery. If using solid catalysts, ensure vigorous stirring to prevent "hot spots" on the catalyst surface which can degrade the product.[3]

References

  • Microwave-assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Source: National Institutes of Health (PMC).[3] URL:[Link][3]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Source: International Journal of Research in Pharmacy and Allied Science.[3] URL:[Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Source: National Institutes of Health (PMC).[3] URL:[Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives. Source: RSC Advances (Royal Society of Chemistry).[3] URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: National Institutes of Health (PMC).[3] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Tetrahydrophthalazine in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenges related to the solubility of tetrahydrophthalazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in dissolving 1,2,3,4-tetrahydrophthalazine in non-polar solvents. Here, we will explore the underlying scientific principles governing its solubility and provide a series of structured troubleshooting steps and frequently asked questions to address common experimental hurdles.

Understanding the Challenge: The Chemical Nature of Tetrahydrophthalazine

1,2,3,4-Tetrahydrophthalazine possesses a unique bicyclic structure, comprising a benzene ring fused to a partially saturated di-nitrogen heterocyclic ring. This configuration imparts a degree of polarity to the molecule that often leads to poor solubility in non-polar solvents.

The key structural features influencing its solubility are:

  • The Benzene Ring: This aromatic portion is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.[1][2]

  • The Tetrahydropyridazine Ring: This part of the molecule contains two nitrogen atoms and N-H bonds, introducing polarity and the capacity for hydrogen bonding.[3][4] The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors.[5]

  • Molecular Symmetry: The overall asymmetry of the molecule contributes to its dipole moment, further influencing its interaction with polar and non-polar environments.

This inherent polarity, arising from the nitrogen-containing heterocycle, is the primary reason for its limited solubility in solvents that are predominantly non-polar.[6] The principle of "like dissolves like" dictates that polar or semi-polar solvents are generally more suitable for dissolving tetrahydrophthalazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may be encountering.

Q1: I'm observing very low to no solubility of tetrahydrophthalazine in my non-polar solvent (e.g., hexane, toluene). What is the first step I should take?

A1: Re-evaluate Your Solvent Choice and Consider a Solvent Blend (Co-solvency).

  • Causality: Purely non-polar solvents like hexane lack the necessary polarity to effectively solvate the polar N-H moieties of the tetrahydrophthalazine molecule. Toluene, with its aromatic ring, can offer slightly better solvation through pi-pi stacking interactions with the benzene ring of your compound, but it may still be insufficient on its own.[7]

  • Troubleshooting Protocol:

    • Introduce a Co-solvent: The most effective initial step is to create a solvent blend by introducing a small amount of a more polar "co-solvent" into your non-polar medium.[8] This technique, known as co-solvency, works by reducing the overall polarity difference between the solute and the solvent system.

    • Recommended Co-solvents: Start with a small percentage (e.g., 1-10% v/v) of a polar aprotic solvent like Tetrahydrofuran (THF) or a polar protic solvent like isopropanol.

    • Experimental Workflow:

      • Begin by attempting to dissolve your tetrahydrophthalazine in the pure non-polar solvent at your desired concentration.

      • Incrementally add the co-solvent dropwise while stirring and observing for dissolution.

      • Note the approximate percentage of co-solvent required to achieve full dissolution. This will be your starting point for optimizing your solvent system.

Experimental Workflow for Co-solvency

A Start: Tetrahydrophthalazine in Non-Polar Solvent B Observe Low/No Solubility A->B C Introduce Small % of Polar Co-solvent (e.g., THF, Isopropanol) B->C D Stir and Observe C->D E Full Dissolution Achieved? D->E F Yes: Record Optimal Solvent Ratio E->F Yes G No: Incrementally Increase Co-solvent % E->G No G->D H Re-evaluate Co-solvent Choice or Proceed to Q2 G->H

Caption: A stepwise workflow for employing co-solvency to improve solubility.

Q2: I've tried a co-solvent, but the solubility is still not sufficient, or the addition of a polar solvent is incompatible with my downstream application. What's next?

A2: Investigate the Effect of Temperature.

  • Causality: The dissolution of a solid in a liquid is often an endothermic process, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.

  • Troubleshooting Protocol:

    • Gentle Heating: Gently warm your solvent or solvent mixture while stirring. A water bath is a safe and effective way to do this.

    • Determine Temperature Dependence: Systematically test the solubility at various temperatures (e.g., 30°C, 40°C, 50°C) to understand the temperature-solubility profile of your specific system.

    • Caution: Be mindful of the boiling points of your solvents and any potential for thermal degradation of your tetrahydrophthalazine. It is advisable to conduct preliminary stability tests if you plan to use elevated temperatures for extended periods.

Table 1: Hypothetical Solubility of Tetrahydrophthalazine in Toluene with Isopropanol Co-solvent at Different Temperatures

Temperature (°C)Toluene (%)Isopropanol (%)Estimated Solubility (mg/mL)
251000< 0.1
259551.5
409553.8
509557.2

Note: This data is illustrative. Actual solubility should be determined experimentally.

Q3: My compound dissolves at a higher temperature, but it precipitates out when I cool it back to room temperature. How can I keep it in solution?

A3: This is a common challenge related to supersaturation. Here are a few strategies:

  • Causality: When a saturated solution prepared at a higher temperature is cooled, it can become supersaturated. This is a metastable state, and the excess solute is prone to precipitating out of the solution.

  • Troubleshooting Protocol:

    • Optimize the Co-solvent Ratio at Room Temperature: Your primary goal should be to find a co-solvent blend that provides adequate solubility at your working temperature. Revisit the co-solvency protocol (A1) and systematically screen different co-solvents and their concentrations.

    • Slow Cooling/Recrystallization: If you are using temperature to purify your material, slow, controlled cooling is crucial for obtaining pure crystals rather than an amorphous precipitate. Rapid cooling often traps impurities. The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.

    • Consider a Different Solvent System: If precipitation upon cooling remains a persistent issue, it indicates that the chosen solvent system is not ideal for maintaining solubility at lower temperatures. You may need to explore alternative non-polar solvents with slightly higher polarity or different co-solvents.

Recrystallization Workflow

A Dissolve Tetrahydrophthalazine in Minimal Hot Solvent/Co-solvent Blend B Hot Filtration (if insoluble impurities are present) A->B C Allow Solution to Cool Slowly to Room Temperature A->C B->C D Further Cool in an Ice Bath to Maximize Crystal Formation C->D E Collect Crystals by Filtration D->E F Wash Crystals with a Small Amount of Cold Solvent E->F G Dry the Purified Crystals F->G

Caption: A standard protocol for the purification of tetrahydrophthalazine via recrystallization.

Q4: Could the purity of my tetrahydrophthalazine be affecting its solubility?

A4: Absolutely. Impurities can significantly impact solubility.

  • Causality: The presence of impurities can disrupt the crystal lattice of your compound, which can sometimes increase or, more commonly, decrease its solubility. Insoluble impurities will also give the appearance of low solubility.

  • Troubleshooting Protocol:

    • Purity Assessment: Verify the purity of your tetrahydrophthalazine using appropriate analytical techniques such as NMR, LC-MS, or melting point determination.

    • Purification: If impurities are detected, consider purifying your material. Recrystallization (as outlined in A3) is a common and effective method for purifying solid organic compounds.[9]

Advanced Troubleshooting: Chemical Modification

For professionals in drug development and medicinal chemistry, if the intrinsic solubility of the parent tetrahydrophthalazine molecule remains a significant hurdle, chemical modification can be a powerful strategy.

  • Concept: By introducing specific functional groups to the tetrahydrophthalazine scaffold, you can modulate its polarity and improve its solubility in non-polar environments.

  • Strategy:

    • Alkylation/Acylation of the N-H groups: Replacing the polar N-H protons with non-polar alkyl or acyl groups can significantly decrease the molecule's polarity and enhance its solubility in non-polar solvents. This is a common strategy for improving the solubility of amine-containing compounds in non-polar media.[10]

    • Substitution on the Benzene Ring: Adding lipophilic substituents to the benzene ring can also increase the overall non-polar character of the molecule.

Decision Tree for Troubleshooting Solubility

Start Low Solubility of Tetrahydrophthalazine in Non-Polar Solvent Solvent Optimize Solvent System Start->Solvent CoSolvent Try Co-solvency Solvent->CoSolvent Temp Adjust Temperature Heat Apply Gentle Heating Temp->Heat Purity Check Purity Mod Consider Chemical Modification Purity->Mod Purity is High, Still Insoluble Purify Purify Compound (e.g., Recrystallization) Purity->Purify Derivatize Synthesize a More Soluble Derivative Mod->Derivatize CoSolvent->Temp Still Low Success Solubility Issue Resolved CoSolvent->Success Success Heat->Purity Precipitates on Cooling Heat->Success Success Purify->Solvent Re-test Solubility Purify->Success Success Derivatize->Success

Caption: A logical decision-making process for addressing solubility challenges.

References

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine (CAS 1445-69-8). Retrieved from [Link]

  • Cui, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydrophenazine. Retrieved from [Link]

  • Quora. (2019, May 30). Why is Benzene a good solvent even when it is not polar? Retrieved from [Link]

  • ResearchGate. (2023, December 13). Predicting Polymer Solubility in Solvents Using SMILES Strings. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phthalazine. Retrieved from [Link]

  • University College London. (n.d.). Amines and Heterocycles. Retrieved from [Link]

  • YouTube. (2019, August 13). effects of functional group polarity. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties. Inorganics, 9(7), 54.

Sources

Purification of 5,6,7,8-tetrahydrophthalazine by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 5,6,7,8-tetrahydrophthalazine, a versatile bicyclic organic compound often used as a synthetic intermediate.[1] We will explore two primary purification techniques: recrystallization and column chromatography, offering troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound.

Section 1: Recrystallization of 5,6,7,8-Tetrahydrophthalazine

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[2]

Frequently Asked Questions (FAQs) for Recrystallization

Q1: How do I choose the best solvent for recrystallizing 5,6,7,8-tetrahydrophthalazine?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For heterocyclic compounds like 5,6,7,8-tetrahydrophthalazine, a good starting point is to test polar organic solvents. Phthalazine, a related parent compound, shows good solubility in ethanol, methanol, and acetone.[3] Therefore, these solvents are excellent candidates to screen.

Solvent Selection Workflow:

  • Small-Scale Testing: In separate small test tubes, add approximately 20-30 mg of your crude 5,6,7,8-tetrahydrophthalazine.

  • Solvent Addition: To each tube, add a few drops of a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or water).

  • Room Temperature Observation: Observe if the compound dissolves at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes. The target solvent should completely dissolve the compound at or near its boiling point.

  • Cooling: Allow the solutions to cool to room temperature, and then in an ice bath. The best solvent will yield a high quantity of crystals.

Q2: My compound is not crystallizing out of the solution upon cooling. What should I do?

A2: This is a common issue that can arise from a few factors:

  • Solution is not saturated: You may have used too much solvent. To address this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.

    • Add a seed crystal of pure 5,6,7,8-tetrahydrophthalazine to the solution.

  • Slow Crystallization: Some compounds crystallize slowly. Allow the solution to stand undisturbed for a longer period, even overnight.

Q3: The recrystallization yielded an oil instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is highly supersaturated. To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool very slowly. You can insulate the flask to slow the cooling rate.

  • Consider using a different solvent or a two-solvent system.

Experimental Protocol: Single-Solvent Recrystallization

This protocol is a general guideline. The choice of solvent and volumes should be optimized based on your preliminary tests. Methanol is often a good starting point for phthalazine derivatives.

  • Dissolution: In an Erlenmeyer flask, add your crude 5,6,7,8-tetrahydrophthalazine. Add a minimal amount of the chosen hot recrystallization solvent (e.g., methanol) while stirring and heating until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualization of Recrystallization Workflow

Recrystallization_Workflow A Crude 5,6,7,8-Tetrahydrophthalazine B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F Mother liquor (soluble impurities) G Dry Crystals F->G H Pure 5,6,7,8-Tetrahydrophthalazine G->H Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Crude Product B TLC Analysis to Determine Eluent A->B E Elute with Solvent System B->E C Pack Column with Silica Gel D Load Sample C->D D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Sources

Stability of 5,6,7,8-tetrahydrophthalazine under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for researchers working with 5,6,7,8-tetrahydrophthalazine . It addresses stability under acidic hydrolysis conditions, troubleshooting common experimental observations, and providing validated handling protocols.

Executive Summary

5,6,7,8-Tetrahydrophthalazine (CAS: 2258-73-3) comprises a saturated cyclohexane ring fused to an aromatic pyridazine ring. Under standard acidic hydrolysis conditions (e.g., 1M–6M HCl, reflux), the core heterocyclic scaffold is hydrolytically stable . Unlike amides or esters, the aromatic pyridazine ring does not undergo nucleophilic ring opening by water.

However, the molecule acts as a weak base and will protonate. The primary stability risk is not hydrolysis, but oxidative aromatization (dehydrogenation) to phthalazine if the acidic medium is aerated or contains oxidizing agents, particularly at elevated temperatures.

Chemical Stability Profile

Acid-Base Behavior & Protonation

The pyridazine nitrogens are weakly basic.[1] In acidic media, the molecule exists in equilibrium with its protonated salt form (pyridinium-like cation). This protonation actually stabilizes the ring against electrophilic attack but increases solubility in aqueous phases.

  • pKa (Estimated): ~3.5 – 4.5 (Slightly more basic than pyridazine, pKa 2.33, due to electron-donating alkyl fusion).

  • Species in Acid: Mono-protonated cation (dominant in pH < 2).

Degradation Pathways

While resistant to hydrolytic cleavage, two degradation pathways can occur under stress:

  • Oxidative Dehydrogenation (Aromatization):

    • Trigger: Presence of dissolved oxygen, metal ions (Fe³⁺, Cu²⁺), or oxidants (e.g., HNO₃) during heating.

    • Product: Phthalazine (fully aromatic).[2]

    • Observation: Solution turns from colorless/pale yellow to bright yellow/orange (phthalazine is colored).

  • N-Oxidation (Minor):

    • Trigger: Peracids or reactive oxygen species.

    • Product: 5,6,7,8-Tetrahydrophthalazine N-oxide.

Stability Data Summary
ConditionStability StatusPrimary Risk
Dilute Acid (0.1N - 1N HCl), 25°C High None. Forms stable salt.[3]
Strong Acid (6N HCl), Reflux, Inert High Minimal. Ring remains intact.
Strong Acid (6N HCl), Reflux, Aerobic Moderate Oxidation to Phthalazine (Dehydrogenation).
Oxidizing Acids (HNO₃, H₂SO₄ hot) Low Aromatization, Nitration, or Ring Degradation.

Mechanism & Visualization

The following diagram illustrates the behavior of 5,6,7,8-tetrahydrophthalazine under acidic conditions, distinguishing between reversible protonation and irreversible oxidation.

Tetrahydrophthalazine_Stability THP 5,6,7,8-Tetrahydrophthalazine (Neutral Base) Salt Protonated Salt (Hydrolytically Stable) THP->Salt + H+ (Acid) Phthal Phthalazine (Oxidation Product) THP->Phthal Oxidation (O2/Heat) - 4H Salt->THP + OH- (Base) Salt->Phthal Prolonged Aerobic Reflux

Figure 1: Reaction pathways in acidic media. The vertical path represents reversible salt formation; the horizontal path represents irreversible oxidative degradation.

Troubleshooting & FAQs

Q1: My reaction mixture turned bright yellow during acid reflux. What happened?

Diagnosis: Oxidative Aromatization. The 5,6,7,8-tetrahydrophthalazine core is likely oxidizing to phthalazine or generating trace diazanaphthalene impurities.

  • Corrective Action: Ensure the reaction vessel is thoroughly degassed (N₂/Ar sparge) before heating. Add a reducing agent (e.g., Sodium Bisulfite) if compatible with your chemistry, or simply exclude oxygen.

Q2: I cannot extract the compound from the acid hydrolysate using Ethyl Acetate.

Diagnosis: Protonation (Salt Formation). In the acidic hydrolysis mixture (pH < 2), the molecule exists as a charged cation (hydrochloride salt), which is highly water-soluble and insoluble in organic solvents.

  • Protocol:

    • Cool the hydrolysate to 0°C.

    • Slowly adjust pH to >9 using NaOH or saturated NaHCO₃.

    • Extract with DCM or Ethyl Acetate after basification.

Q3: Does the ring open if I use 6N HCl at 100°C?

Answer: No. Unlike dihydropyridazines or non-aromatic hydrazines, the fused pyridazine ring in 5,6,7,8-tetrahydrophthalazine retains aromatic character. It is resistant to hydrolytic ring opening (retro-reaction) under these conditions. You can confidently use these conditions to hydrolyze side-chain esters or amides without destroying the core scaffold.

Validated Protocol: Acid Stability Stress Test

Use this protocol to verify the stability of your specific lot or derivative.

Materials:

  • 5,6,7,8-Tetrahydrophthalazine (10 mg)

  • 1M HCl (or specific acid of interest)

  • HPLC Vials

  • Inert Gas (Nitrogen/Argon)

Procedure:

  • Preparation: Dissolve 10 mg of analyte in 10 mL of 1M HCl.

  • Control: Transfer 1 mL to a vial, neutralize immediately with buffer, and analyze (T=0).

  • Stress: Split the remaining solution into two vials:

    • Vial A (Aerobic): Cap loosely, heat to 80°C for 4 hours.

    • Vial B (Anaerobic): Sparge with N₂ for 5 mins, seal tight, heat to 80°C for 4 hours.

  • Analysis: Neutralize samples to pH 7–8 and analyze via HPLC-UV (254 nm) or LC-MS.

    • Stable: Peak area >98% of T=0.

    • Oxidized: Look for peak at M-4 (Mass 130.05 vs 134.08).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15203, Phthalazine. (Comparison of aromatic vs saturated forms). Retrieved February 6, 2026, from [Link]

  • Waring, P. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-tetrahydropterin. Australian Journal of Chemistry, 41(4), 667-676. (Demonstrates acid stability of related tetrahydropterin scaffolds during hydrolysis steps). Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Data. (2022). pKa Values of Nitrogen Heterocycles. (Reference for Pyridazine/Phthalazine basicity). Retrieved February 6, 2026, from [Link]

Sources

Technical Support Guide: Optimizing Reaction Temperature for Tetrahydrophthalazine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of the tetrahydrophthalazine core—a critical pharmacophore in PARP inhibitors like Olaparib and Niraparib —hinges on the cyclization of hydrazine with dicarbonyl or 2-formylbenzoate precursors. This reaction is governed by a delicate kinetic-thermodynamic balance .

Insufficient thermal energy results in kinetic trapping (acyclic hydrazone intermediates), while excessive heat promotes oxidative aromatization to the phthalazine impurity, a dead-end byproduct that is difficult to purge. This guide provides a self-validating thermal protocol to maximize yield (>85%) while suppressing impurities (<0.1%).

Module 1: Critical Process Parameters (CPP) & Mechanism

Q1: Why is temperature staging critical for this cyclization?

A: The reaction proceeds through two distinct mechanistic steps with opposing thermal requirements. You cannot use a single isothermal setpoint for the entire duration without compromising yield or purity.

  • Step 1: Hydrazone Formation (Kinetic Phase): The initial nucleophilic attack of hydrazine on the aldehyde/ketone is rapid and exothermic. High temperatures here can cause hydrazine decomposition or immediate oxidation. Target: 0–25 °C.

  • Step 2: Intramolecular Cyclization (Thermodynamic Phase): The subsequent attack of the hydrazone nitrogen on the ester/acid moiety to close the ring is the rate-determining step (RDS). This requires overcoming a higher activation energy barrier and often requires acid catalysis or elevated temperature. Target: 60–85 °C.

Visualizing the Pathway

The following diagram illustrates the reaction coordinate and the specific failure modes associated with thermal deviation.

ReactionPathway Fig 1. Thermal Dependency of Tetrahydrophthalazine Formation Start Precursors (2-Formylbenzoate + Hydrazine) Inter Intermediate (Acyclic Hydrazone) Start->Inter Step 1: Condensation (Fast, Exothermic, 0-25°C) Product Product (Tetrahydrophthalazine) Inter->Product Step 2: Cyclization (Slow, Endothermic, 60-85°C) Impurity Impurity (Phthalazine - Aromatized) Inter->Impurity Oxidation (Air/Heat >90°C) Product->Impurity Overheating (>100°C)

Figure 1: Reaction pathway showing the critical intermediate stage. Note that excessive heat drives the irreversible oxidation path.

Module 2: Troubleshooting & Optimization

Q2: I observe high levels of uncyclized hydrazone intermediate by HPLC. Increasing time doesn't help. What should I do?

Diagnosis: You are likely stuck in a kinetic trap . The temperature is sufficient to form the hydrazone but insufficient to drive the dehydration/cyclization step, or the solvent system is preventing the necessary proton transfer.

Corrective Protocol:

  • Thermal Ramp: Increase reaction temperature to 60–75 °C .

  • Acid Catalysis: If neutral conditions are used, add 0.5–1.0 eq of Acetic Acid (AcOH) . The acid protonates the carbonyl oxygen of the ester/amide, making it more electrophilic for the ring-closing attack.

  • Solvent Switch: Switch from aprotic solvents (THF) to protic solvents (Ethanol/Water mixtures). Protic solvents stabilize the transition state of the cyclization.

Q3: My product is colored (yellow/orange) instead of white, and purity is low. What is happening?

Diagnosis: This is the hallmark of oxidative aromatization . The tetrahydrophthalazine ring is partially saturated. In the presence of oxygen and heat (>90°C), it dehydrogenates to form the fully aromatic (and often colored) phthalazine system.

Corrective Protocol:

  • Degassing: You must sparge the reaction solvent with Nitrogen or Argon for 30 minutes prior to heating.

  • Temperature Cap: Do not exceed the reflux temperature of Ethanol (78°C). Avoid high-boiling solvents like DMSO or DMF unless strictly necessary, as they encourage thermal oxidation.

  • Antioxidant Additive: In extreme cases, adding trace amounts (1-5 mol%) of ascorbic acid or EDTA can chelate trace metals that catalyze this oxidation.

Module 3: Experimental Data & Solvent Selection

The choice of solvent dictates the maximum achievable temperature and the solubility of the intermediate. The following data summarizes the impact of solvent/temperature on the synthesis of the Olaparib intermediate (phthalazinone core).

Table 1: Solvent & Temperature Effects on Yield

Solvent SystemTemp (°C)Time (h)Yield (%)Impurity Profile (HPLC)
THF (Anhydrous) 25 (RT)2445%High Intermediate (Incomplete)
THF + AcOH 60489% <0.1% Phthalazine
Ethanol 78 (Reflux)282%0.5% Phthalazine (Oxidation risk)
DMF 100165%>2.0% Phthalazine (High decomp)
2-MeTHF/Water 65685%Clean (Biphasic benefit)

Data synthesized from comparative process reviews [1, 2].

Module 4: The "Self-Validating" Standard Operating Procedure (SOP)

Use this protocol to ensure batch-to-batch consistency. The "Checkpoint" steps are designed to validate the process in real-time.

Step-by-Step Optimization Workflow
  • Inertion: Charge the reactor with the dicarbonyl precursor and solvent (e.g., THF or Ethanol). Sparge with

    
     for 15 mins.
    
  • Controlled Addition (0–20 °C): Cool the jacket to 0 °C. Add Hydrazine Hydrate dropwise.

    • Checkpoint 1: Monitor exotherm. Ensure internal temp

      
      .
      
  • The "Soak" (Ambient): Stir at 20–25 °C for 1 hour.

    • Checkpoint 2: HPLC/TLC should show disappearance of starting material and formation of the acyclic hydrazone intermediate.

  • The "Drive" (60–75 °C): Add Acetic Acid (if using THF route). Ramp temperature to 65 °C over 30 minutes. Hold for 4–6 hours.

    • Checkpoint 3: Product often precipitates from the reaction mixture (white solid).

  • Quench & Isolation: Cool to 0–5 °C to maximize precipitation. Filter and wash with cold water/ethanol.

Troubleshooting Decision Tree

DecisionTree Fig 2. Logic Flow for Thermal Troubleshooting Problem Issue Observed CheckHPLC Check HPLC/TLC Problem->CheckHPLC SM_Left Starting Material Remains CheckHPLC->SM_Left Inter_Left Intermediate Accumulates CheckHPLC->Inter_Left Impurity_High Impurity > 0.5% (Aromatized) CheckHPLC->Impurity_High Act_Stoich Check Stoichiometry Add 0.2 eq Hydrazine SM_Left->Act_Stoich Act_HeatAcid Increase Temp to 70°C OR Add AcOH Catalyst Inter_Left->Act_HeatAcid Act_Degas FAIL: Dump Batch Next: Sparge N2, Lower Temp Impurity_High->Act_Degas

Figure 2: Decision matrix for in-process controls.

References

  • Lawer, A. et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • Vertex Pharmaceuticals (Europe) Ltd. (2018). Processes for preparing olaparib. WO2018038680A1.
  • Zhang, W. et al. (2019). Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. National Institutes of Health (PMC). [Link]

Technical Support Center: 5,6,7,8-Tetrahydrophthalazine (THP) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Color Changes & Oxidation Events in 5,6,7,8-Tetrahydrophthalazine Document ID: THP-TECH-001 Last Updated: February 6, 2026[1]

Rapid Diagnostics: The "Is It Safe to Use?" Triage

Standard Appearance: High-purity 5,6,7,8-tetrahydrophthalazine (THP) is a white to off-white crystalline solid .[1] Melting Point: 55–58 °C.[1]

If your sample has deviated from this appearance, use the following decision matrix before proceeding with your experiment.

Diagnostic Decision Tree

DiagnosticTree Start Sample Inspection ColorCheck What is the color? Start->ColorCheck White White / Off-White ColorCheck->White No Change Yellow Pale Yellow ColorCheck->Yellow Mild Oxidation Brown Dark Brown / Gummy ColorCheck->Brown Severe Degradation Pink Pink / Reddish ColorCheck->Pink Metal Contamination Use SAFE TO USE White->Use MPCheck Check Melting Point Yellow->MPCheck Discard DISCARD / RE-ORDER Brown->Discard CheckMetals CHECK METAL CONTAMINATION (See Section 3) Pink->CheckMetals PassMP MP = 55-58°C MPCheck->PassMP Sharp Range FailMP MP < 54°C or Broad Range MPCheck->FailMP Depressed MP PassMP->Use Use (Account for <2% impurity) Purify PURIFICATION REQUIRED (Recrystallization) FailMP->Purify

Figure 1: Triage flow for assessing sample viability based on visual inspection and physical properties.

The Chemistry of Color: Causality & Mechanism

Understanding why your sample changed color is critical for preventing recurrence.[1] THP is a nitrogen-containing heterocycle that is susceptible to specific degradation pathways.

A. The Yellow Shift (N-Oxidation & Dehydrogenation)

Observation: Sample turns pale yellow but remains solid. Cause:

  • N-Oxidation: The nitrogen atoms in the phthalazine ring are electron-rich.[1] Exposure to atmospheric oxygen, especially in the presence of light, can lead to the formation of N-oxides. These compounds possess a different chromophore, absorbing blue light and reflecting yellow.[1]

  • Partial Dehydrogenation: Spontaneous oxidative dehydrogenation can revert the saturated cyclohexyl ring back to the fully aromatic phthalazine core.[1] Aromatic phthalazine has a more extended conjugation system than the tetrahydro- variant, often resulting in a bathochromic shift (yellowing).[1]

B. The Brown/Gummy Shift (Polymerization)

Observation: Sample turns dark brown, sticky, or oily.[1] Cause: This indicates radical-mediated polymerization .[1] If the benzylic positions (C5/C8) undergo radical abstraction (initiated by light or peroxides), the resulting radicals can couple, leading to oligomers. These complex mixtures absorb broadly across the visible spectrum, appearing dark brown.[1] Action:Discard immediately. Purification is rarely successful due to the complex mixture of byproducts.[1]

C. The Pink/Red Shift (Trace Metal Chelation)

Observation: Sample develops a pink or reddish hue.[2] Cause: THP acts as a bidentate ligand.[1] If your spatula, storage container, or solvent contains trace transition metals (Iron, Manganese, or Copper), THP will chelate them.[1] Many Nitrogen-Metal complexes exhibit strong charge-transfer bands in the visible region (Pink/Red).[1] Action: This is often a false positive for degradation.[1] The compound may still be pure, but contaminated with ppm-levels of metal.[1]

Mechanism of Degradation Diagram

DegradationPathways THP 5,6,7,8-Tetrahydrophthalazine (White Solid) NOxide N-Oxide Species (Yellow) THP->NOxide N-Oxidation Phthalazine Phthalazine (Aromatic/Yellow) THP->Phthalazine Dehydrogenation Complex Metal-Ligand Complex (Pink/Red) THP->Complex Chelation Oxidation [O] / Light Metals + Fe/Cu (Trace)

Figure 2: Primary chemical pathways leading to observable color changes in THP samples.

Remediation Protocols

If your diagnostic check (Section 1) points to "Purification Required," follow this validated protocol.

Protocol A: Recrystallization (For Yellow Samples)

Objective: Remove surface N-oxides and restore white crystalline form.

  • Solvent Selection: Use Ethyl Acetate / Hexane (1:3) or Diethyl Ether .[1]

    • Note: Avoid alcohols if possible, as they can solubilize oxidation byproducts too well.[1]

  • Dissolution: Dissolve the yellow solid in the minimum amount of warm Ethyl Acetate (~40°C). Do not boil excessively.

  • Filtration: If the solution is cloudy (insoluble polymers), filter while warm through a 0.45 µm PTFE syringe filter.[1]

  • Crystallization: Add Hexane dropwise until persistent turbidity is observed. Cool slowly to 4°C (refrigerator) for 4 hours.

  • Collection: Filter the white crystals and wash with cold Hexane.

  • Drying: Vacuum dry at room temperature. Do not heat above 40°C during drying, as this accelerates re-oxidation.[1]

Protocol B: Metal Decontamination (For Pink Samples)

Objective: Remove trace metal complexes.

  • Dissolve sample in DCM (Dichloromethane).[1]

  • Wash the organic layer with 10% aqueous EDTA solution (pH 8).[1] The EDTA will sequester the metals from the THP ligand.

  • Wash with brine, dry over Na₂SO₄, and evaporate.

Frequently Asked Questions (FAQs)

Q: My sample arrived as a liquid, but the SDS says it's a solid. Is it bad? A: Not necessarily. The melting point is ~55-58°C. If the shipment was exposed to high temperatures during transit, it may have melted.[1]

  • Test: Place the vial in a refrigerator (4°C) for 2 hours. If it resolidifies into a white/off-white mass, it is likely chemically stable.[1] If it remains an oil, it may be impure (impurities depress the melting point).[1]

Q: Can I use yellowed THP for a Suzuki coupling? A: It depends on the stoichiometry. If THP is the reagent (1.0 equiv), you must purify it.[1] If it is used as a ligand (catalytic amount), a pale yellow color (indicating <2% oxidation) is usually acceptable, provided the molecular weight calculation is adjusted.[1] However, N-oxides can poison certain Palladium catalysts.[1] Recommendation: Recrystallize if using in catalytic sensitive reactions.

Q: How should I store THP to prevent this? A:

  • Atmosphere: Argon or Nitrogen backfill is mandatory for long-term storage.[1]

  • Temperature: 2–8°C (Refrigerator).

  • Container: Amber glass vials (protects from light-induced radical formation).[1]

References

  • PubChem. 5,6,7,8-Tetrahydrophthalazine Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of 5,6,7,8-Tetrahydrophthalazine in CDCl₃

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a powerful tool for mapping the proton environment of a molecule. This guide provides an in-depth analysis of the expected ¹H NMR chemical shifts for 5,6,7,8-tetrahydrophthalazine in deuterated chloroform (CDCl₃), a common solvent in NMR analysis.

While direct, publicly available experimental spectra for the parent 5,6,7,8-tetrahydrophthalazine are not extensively documented, this guide will establish a robust predictive framework. By leveraging data from structurally analogous compounds and fundamental principles of NMR spectroscopy, we can construct a reliable spectral forecast. This comparative approach not only offers valuable predictive insights but also underscores the importance of empirical verification in research.

The Structural Rationale: Predicting Proton Environments

The molecular architecture of 5,6,7,8-tetrahydrophthalazine presents two distinct proton environments: the aromatic protons on the pyridazine ring and the aliphatic protons on the fused, saturated cyclohexane ring. The chemical shifts of these protons are dictated by their local electronic environments, which are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π-systems, and conformational effects.

Predicted ¹H NMR Chemical Shifts in CDCl₃

The following table summarizes the predicted chemical shifts for 5,6,7,8-tetrahydrophthalazine. These predictions are based on a comparative analysis with phthalazine and substituted 5,6,7,8-tetrahydro-1(2H)phthalazinones.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-1, H-4~ 9.1 - 9.3Singlet (or narrow multiplet)These protons are on an electron-deficient aromatic ring, leading to significant deshielding. Their chemical shift is expected to be downfield.
H-5, H-8~ 2.8 - 3.0MultipletThese allylic protons are adjacent to the aromatic ring and will be deshielded compared to typical aliphatic protons.
H-6, H-7~ 1.8 - 2.0MultipletThese methylene protons are in a more shielded, alkane-like environment.

Comparative Analysis with Structurally Related Compounds

The prediction of the chemical shifts for the aliphatic portion of 5,6,7,8-tetrahydrophthalazine is informed by data from a study on 5,6,7,8-tetrahydro-1(2H)phthalazinone derivatives. In these related structures, the protons of the tetrahydro-substituent exhibit distinct signals that provide a strong basis for our predictions.

The aromatic protons, H-1 and H-4, are predicted to have a significant downfield shift due to the electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring. This is analogous to the chemical shifts observed in the parent phthalazine molecule.

Experimental Protocol for ¹H NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring a high-quality ¹H NMR spectrum of 5,6,7,8-tetrahydrophthalazine.

Objective: To obtain a high-resolution ¹H NMR spectrum of 5,6,7,8-tetrahydrophthalazine in CDCl₃.

Materials:

  • 5,6,7,8-tetrahydrophthalazine sample

  • Deuterated chloroform (CDCl₃), 99.8 atom % D

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v in CDCl₃)

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5,6,7,8-tetrahydrophthalazine.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence for ¹H NMR.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Ensure the relaxation delay is sufficient (typically 1-5 seconds) to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicity (singlet, doublet, triplet, multiplet) of each signal to deduce spin-spin coupling information.

Visualizing the Molecular Structure and Proton Assignments

The following diagram illustrates the structure of 5,6,7,8-tetrahydrophthalazine with the proton numbering convention used in this guide.

Caption: Molecular structure of 5,6,7,8-tetrahydrophthalazine with proton numbering.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 5,6,7,8-tetrahydrophthalazine in CDCl₃. By drawing comparisons with structurally similar molecules, we have established a reliable framework for interpreting the expected chemical shifts. The provided experimental protocol offers a clear pathway for researchers to obtain empirical data, which remains the gold standard in structural elucidation. As with any predictive model, experimental verification is paramount, and this guide serves as both a valuable starting point and a call for further empirical investigation into the spectral properties of this important heterocyclic scaffold.

References

  • Dumitraşcu, F., Mitan, C. I., Drăghici, C., Căproiu, M. T., & Niculae, A. (2001). 5,6,7,8-TETRAHYDRO-1(2H)PHTHALAZINONE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. PART I. Revue Roumaine de Chimie, 46(10), 1179-1185.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

A Comprehensive Guide to the UV-Vis Absorption Spectrum of 5,6,7,8-Tetrahydrophthalazine: Experimental Protocol and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic properties is fundamental. This guide provides an in-depth technical overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 5,6,7,8-tetrahydrophthalazine. In the absence of direct, published experimental data for this specific molecule, we present a robust framework for its analysis. This includes a detailed experimental protocol for acquiring its UV-Vis spectrum, a discussion of the anticipated electronic transitions, and a comparative analysis with structurally related compounds. Furthermore, we will explore the utility of computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), as a predictive tool.

The Significance of UV-Vis Spectroscopy in Heterocyclic Chemistry

UV-Vis spectroscopy is a powerful analytical technique that probes the electronic transitions within a molecule.[1][2] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can gain insights into the nature of the chromophores present. For N-heterocyclic compounds like 5,6,7,8-tetrahydrophthalazine, this technique is particularly valuable for confirming structural features and understanding electronic properties that can influence biological activity and formulation. The absorption maxima (λmax) are characteristic of the molecule's conjugated system.[3][4]

Anticipated Electronic Transitions in 5,6,7,8-Tetrahydrophthalazine

The structure of 5,6,7,8-tetrahydrophthalazine contains a dihydropyridazine ring fused to a cyclohexane ring. The aromatic character is reduced compared to its parent compound, phthalazine. This partial saturation will significantly influence the UV-Vis spectrum. The key electronic transitions expected are:

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are characteristic of conjugated systems.[2][4]

  • n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair electrons on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.[2][4]

The presence of the non-aromatic, saturated cyclohexane ring will likely lead to a hypsochromic (blue) shift in the absorption maxima compared to fully aromatic phthalazine, as the extent of π-conjugation is reduced.[5]

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section details a self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of 5,6,7,8-tetrahydrophthalazine. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Solvent Solvent Selection (e.g., Ethanol) Dissolution Dissolution of 5,6,7,8-tetrahydrophthalazine Solvent->Dissolution Choose transparent solvent Dilution Serial Dilutions Dissolution->Dilution Ensure absorbance is within linear range Blank Blank Measurement (Solvent Only) Dilution->Blank Prepare blank Sample Sample Measurement Blank->Sample Calibrate instrument Spectrum Record Spectrum (200-400 nm) Sample->Spectrum Acquire data Identify_Maxima Identify λmax Spectrum->Identify_Maxima Determine absorption peaks Beer_Lambert Concentration Analysis (Optional) Identify_Maxima->Beer_Lambert Relate absorbance to concentration

Caption: A step-by-step workflow for the UV-Vis analysis of 5,6,7,8-tetrahydrophthalazine.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical. It must dissolve the sample and be transparent in the wavelength range of interest (typically 200-400 nm for this type of compound).[6][7][8] Ethanol or methanol are often suitable choices for N-heterocyclic compounds due to their low UV cutoff wavelengths.[6] Water and hexane are also common, provided the compound is soluble.[7]

  • Sample Preparation:

    • Accurately weigh a small amount of solid 5,6,7,8-tetrahydrophthalazine.

    • Dissolve the solid in the chosen solvent to prepare a stock solution of known concentration.[1][9] For accurate absorbance readings, the concentration should be adjusted so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).[9]

    • If the initial absorbance is too high, perform serial dilutions.[9]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank.[10][11] This step is crucial to subtract the absorbance of the solvent and the cuvette itself.[10]

    • Record the baseline spectrum with the blank.

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.[11]

    • Fill the sample cuvette with the solution of 5,6,7,8-tetrahydrophthalazine.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).[10]

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelengths of maximum absorbance (λmax).[12]

    • If quantitative analysis is required, a calibration curve can be constructed by measuring the absorbance of a series of solutions with known concentrations at a fixed wavelength.[1]

Comparative Analysis with Structurally Related Compounds

To predict the UV-Vis absorption maxima of 5,6,7,8-tetrahydrophthalazine, it is instructive to compare it with its parent aromatic compound, phthalazine, and other relevant structures like quinoxaline and the non-aromatic tetralin.

CompoundStructureSolventλmax (nm)Reference(s)
Phthalazine Aromatic N-heterocycleCyclohexane258, 300, 314[13]
Quinoxaline Aromatic N-heterocycleTetrahydrofuran~250-300, ~350-400[14][15]
Tetralin (1,2,3,4-Tetrahydronaphthalene) Partially saturated carbocycleVapour Phase271.7, 264.8[16][17]
5,6,7,8-Tetrahydrophthalazine Partially saturated N-heterocycle(Predicted)(Predicted)N/A
  • Phthalazine vs. 5,6,7,8-Tetrahydrophthalazine: The extended π-system in phthalazine results in absorption at longer wavelengths.[13] The saturation of one of the rings in 5,6,7,8-tetrahydrophthalazine will disrupt this conjugation, leading to an expected hypsochromic (blue) shift. The spectrum of 5,6,7,8-tetrahydrophthalazine is therefore anticipated to have its primary absorption bands at shorter wavelengths than phthalazine.

  • Quinoxaline: This isomer of phthalazine also exhibits characteristic π → π* and n → π* transitions.[15] Its absorption in the 350-400 nm range is attributed to n → π* transitions.[15] While structurally different, it provides a reference for the types of transitions seen in diazine systems.

  • Tetralin: As the carbocyclic analogue, tetralin's UV spectrum, which shows absorption bands between 250-280 nm, is a good model for the benzenoid part of 5,6,7,8-tetrahydrophthalazine.[16][17] This suggests that the primary absorption for our target molecule will likely be in a similar region.

The Role of Computational Chemistry

In the absence of experimental data, computational methods like Time-Dependent Density Functional Theory (TD-DFT) can provide reliable predictions of UV-Vis spectra.[18][19] These calculations can model the electronic transitions and predict the λmax values with reasonable accuracy, often within a small percentage of experimental results.[18]

Conceptual Diagram of TD-DFT for UV-Vis Prediction

tddft_prediction Input Molecular Structure of 5,6,7,8-Tetrahydrophthalazine DFT Ground State Calculation (DFT) Input->DFT Optimize geometry TDDFT Excited State Calculation (TD-DFT) DFT->TDDFT Calculate electronic transitions Output Predicted UV-Vis Spectrum (λmax, Oscillator Strength) TDDFT->Output Simulate spectrum

Caption: The computational workflow for predicting UV-Vis spectra using TD-DFT.

Conclusion

References

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • JoVE. (2020, March 26). UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]

  • de Oliveira, B. G., & de Alencar, M. V. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(25), 8943. Retrieved from [Link]

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  • Indian Academy of Sciences. (1958). The near ultraviolet absorption spectrum of tetrahydro-naphthalene. Retrieved from [Link]

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  • ResearchGate. (n.d.). The UV spectra of 1.3 µg/mL phthalazine (PHZ) (a), 2.51 µg/mL Sulfamethoxazole (SMX) (b), and the mixture of these two solutions (c). Retrieved from [Link]

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  • ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Retrieved from [Link]

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A Head-to-Head Comparison of MALDI Matrices: The Established Workhorse vs. a High-Performance Newcomer

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ionization Efficiency: 2,5-Dihydroxybenzoic Acid (DHB) vs. 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid (DTCA)

For decades, 2,5-Dihydroxybenzoic acid (DHB) has been a cornerstone matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Its versatility across a range of analytes, from peptides to lipids and carbohydrates, has made it an indispensable tool in countless laboratories.[1][2] However, the evolving demands of fields like metabolomics, which focus on the challenging low molecular weight range, have exposed DHB's limitations—namely, significant background interference and suboptimal sensitivity for certain small molecules.[1][3]

This guide provides an in-depth comparison between the traditional DHB matrix and a promising new alternative derived from the tetrahydrophthalazine scaffold: 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DTCA) . Recent studies have highlighted DTCA as a powerful matrix for the analysis of small molecule metabolites, demonstrating strong UV absorption, high ionization efficiency, and critically, minimal background interference in the low mass region.[3][4]

We will dissect the theoretical underpinnings of their performance, present supporting experimental insights, and provide actionable protocols for researchers looking to optimize their MALDI-MS analyses.

The Science of Ionization: A Tale of Two Molecules

The effectiveness of a MALDI matrix is governed by several key physicochemical properties that dictate its ability to absorb laser energy, co-crystallize with the analyte, and facilitate the crucial proton transfer that leads to ionization.[5][6]

1. Laser Energy Absorption: A primary requirement for any MALDI matrix is strong absorption at the wavelength of the laser used (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers).[7][8] This allows the matrix to efficiently absorb the laser energy, leading to the desorption of both matrix and analyte molecules into the gas phase.

  • DHB: As a benzoic acid derivative, DHB possesses an aromatic ring system that provides the necessary chromophore for strong UV absorption.[8]

  • DTCA: This novel matrix also features a robust aromatic structure, which is reported to provide strong UV absorption, a prerequisite for its high ionization efficiency.[3][9]

2. Proton Transfer & Ionization Efficiency: In the positive-ion mode, the "soft ionization" of MALDI is primarily driven by proton transfer from the excited matrix molecules to the analyte molecules in the dense gas-phase plume.[10] The matrix's ability to readily donate a proton (its Brønsted-Lowry acidity) is therefore critical.

  • DHB: DHB is a carboxylic acid and contains two hydroxyl groups, making it an effective proton donor.[1] However, its ionization process can also lead to the formation of matrix clusters and adducts, which create significant chemical noise, particularly below 500 m/z.[1][11] This can obscure signals from small molecule analytes.

  • DTCA: As a carboxylic acid derivative, DTCA is also designed to be an effective proton donor. Crucially, studies report that it generates significantly less background interference compared to conventional matrices.[3][4] This "cleaner" background is a major advantage for metabolomics, allowing for the unambiguous detection of low-abundance small molecules.

3. Co-crystallization: The physical process of embedding the analyte within the matrix crystals is vital for efficient energy transfer and desorption.[6] Homogeneous co-crystallization leads to better shot-to-shot reproducibility and avoids the "sweet spot" phenomenon where signal intensity varies drastically across the sample spot.[9]

  • DHB: While widely used, achieving perfectly homogeneous crystals with DHB can be challenging and is highly dependent on the sample preparation technique.[12]

  • DTCA: Reports suggest that DTCA forms uniform micro-scale crystals, contributing to its high reproducibility and ionization efficiency.[9]

Below is a diagram illustrating the fundamental MALDI process, applicable to both matrices.

MALDI_Process Figure 1: Generalized MALDI-MS Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Prep1 Mix Analyte with Matrix Solution Prep2 Deposit on MALDI Target Plate Prep1->Prep2 Prep3 Solvent Evaporation & Co-crystallization Prep2->Prep3 MS1 Irradiate with Pulsed UV Laser Prep3->MS1 Introduce to MS Vacuum MS2 Matrix Absorbs Energy, Desorption of Matrix & Analyte MS1->MS2 MS3 Ionization in Gas Phase (Proton Transfer) MS2->MS3 MS4 Accelerate Ions into Mass Analyzer (TOF) MS3->MS4 MS5 Detect Ions Based on Time-of-Flight MS4->MS5

Caption: Generalized workflow for MALDI-MS analysis.

Performance Showdown: DTCA vs. DHB

Experimental evidence positions DTCA as a superior alternative to DHB for specific, yet critical, applications. The primary advantages lie in its performance in the low molecular weight range.

Performance Metric2,5-Dihydroxybenzoic Acid (DHB)1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid (DTCA)Rationale & Significance
Background Noise (Low m/z) High; significant matrix-related peaks and clusters can obscure analyte signals.[1][2]Low; provides a much cleaner background, reducing spectral interference.[3][4]Crucial for Metabolomics: A clean background is essential for detecting and identifying low-mass endogenous metabolites without ambiguity.
Ionization Efficiency Good, but can be analyte-dependent and less sensitive for some small molecules.[1]Reported as high, particularly for metabolites in positive-ion mode.[3][9]Enhanced Sensitivity: Higher efficiency leads to stronger signals for low-abundance analytes, improving limits of detection.
Reproducibility Can be variable due to inconsistent crystal formation (the "sweet spot" issue).[12]Reported as high, attributed to good crystal homogeneity.[3][4]Quantitative Reliability: High reproducibility is vital for comparative and quantitative studies, such as biomarker discovery.
Analyte Versatility Very broad; a "universal" matrix for peptides, proteins, lipids, and carbohydrates.[1]Primarily demonstrated for small molecule metabolites.[3] Further research is needed for larger biomolecules.Application Specificity: DHB remains the go-to for general-purpose analysis, while DTCA shows specialized strength.

Experimental Protocol: A Comparative Analysis on Your Instrument

To validate these findings in your own laboratory, a direct comparison is the most effective approach. This protocol outlines a robust method for comparing the performance of DTCA and DHB for the analysis of a representative small molecule standard (e.g., a metabolite cocktail or a specific drug molecule).

Experimental_Workflow Figure 2: Comparative Experimental Workflow P1 Prepare Stock Solutions: 1. Analyte Standard (1 mg/mL) 2. DHB Matrix (10 mg/mL in TA30) 3. DTCA Matrix (10 mg/mL in TA30) P2 Prepare Analyte Dilution Series (e.g., 100, 10, 1, 0.1 µg/mL) P1->P2 P3 Mix Analyte with Matrix (1:1 v/v) - Create separate sets for DHB and DTCA - Include Matrix-Only Blanks P2->P3 P4 Apply to MALDI Target (Dried-Droplet Method) - Deposit 1 µL of each mixture - Allow to air dry completely P3->P4 P5 MALDI-TOF MS Analysis - Acquire spectra from multiple spots - Use identical laser power & instrument settings P4->P5 P6 Data Analysis & Comparison - Signal-to-Noise (S/N) Ratio - Signal Intensity - Background Interference - Reproducibility (Spot-to-Spot RSD) P5->P6

Caption: Step-by-step workflow for comparing matrix performance.

Step-by-Step Methodology:

  • Solution Preparation:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of your chosen small molecule analyte(s) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

    • Matrix Solutions: Prepare 10 mg/mL solutions of both DHB and DTCA in a standard solvent mixture, such as TA30 (30% acetonitrile, 70% water, 0.1% TFA).[12] Vortex vigorously to dissolve.

    • Analyte Dilutions: Create a serial dilution of the analyte stock solution to cover a range of concentrations relevant to your application.

  • Sample Spotting (Dried-Droplet Method):

    • For each analyte concentration, prepare two separate mixtures: one with the DHB matrix and one with the DTCA matrix. Mix the analyte solution and matrix solution in a 1:1 volume ratio.

    • Prepare "matrix blank" spots containing only the matrix solution and solvent to assess background noise.

    • Carefully deposit 1 µL of each mixture onto distinct spots on the MALDI target plate.[13]

    • Allow the droplets to air dry completely at room temperature, permitting co-crystallization to occur.[13]

  • Mass Spectrometry Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • For a fair comparison, ensure all instrument parameters (laser power, number of shots, detector voltage, mass range) are identical for both the DHB and DTCA spots.

    • Acquire spectra from multiple positions within each spot to assess homogeneity and calculate average signal intensities.

  • Data Evaluation:

    • Signal Intensity & S/N: Directly compare the absolute intensity and the signal-to-noise ratio of the analyte peaks obtained with each matrix.

    • Background Analysis: Examine the mass spectra of the matrix blank spots and the low m/z region of the analyte spots. Qualitatively and quantitatively compare the level of background ions.

    • Reproducibility: Calculate the relative standard deviation (RSD) of the analyte peak intensity across the different positions sampled within a single spot. A lower RSD indicates better homogeneity.

Conclusion and Recommendations

The selection of a MALDI matrix is not a one-size-fits-all decision; it is a critical experimental parameter that must be tailored to the analyte and the research question.

  • 2,5-Dihydroxybenzoic Acid (DHB) remains an excellent and versatile general-purpose matrix . Its broad applicability for peptides, proteins, and carbohydrates makes it a reliable choice for routine analyses where the low-mass region is not the primary focus.[1]

  • 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid (DTCA) emerges as a high-performance, specialized matrix for small molecule analysis , particularly in the field of metabolomics.[3][4] Its key advantages of low background noise and high ionization efficiency for metabolites can unlock a window of the metabolome that is often obscured when using DHB. For researchers struggling to detect low-abundance small molecules or those whose work is compromised by matrix interference, DTCA represents a compelling and powerful alternative worth validating.

Ultimately, the optimal choice depends on a thorough evaluation based on the specific analytical challenge at hand. We encourage researchers to perform in-house comparisons to determine which matrix provides the most robust and sensitive data for their unique applications.

References

  • Yan, J., et al. (2025). 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure. Talanta, 289, 127173. Available at: [Link]

  • Yan, J., et al. (2025). 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as a novel MALDI matrix for enhanced analysis of metabolites induced by imidacloprid exposure. PubMed. Available at: [Link]

  • Yan, J., et al. (2025). 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid as a Novel MALDI Matrix for Enhanced Analysis of Metabolites Induced by Imidacloprid Exposure. ResearchGate. Available at: [Link]

  • Fukuyama, Y., et al. (2013). MALDI−MS-Based High-Throughput Metabolite Analysis for Intracellular Metabolic Dynamics. Analytical Chemistry. Available at: [Link]

  • Schiller, J., et al. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. MDPI. Available at: [Link]

  • Zheng, J., et al. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. PubMed Central. Available at: [Link]

  • Abdel-Fattah, M. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. Available at: [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PubMed Central. Available at: [Link]

  • Palmer, A., et al. (2023). Discovering Matrix Adducts for Enhanced Metabolite Profiling with Stable Isotope-Labeled MALDI-MSI. bioRxiv. Available at: [Link]

  • Chen, Y.-C., et al. (2017). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates. PubMed Central. Available at: [Link]

  • Ellis, S. R., et al. (2013). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. PubMed Central. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PubMed Central. Available at: [Link]

  • Dreisewerd, K. (2014). UV Matrix-Assisted Laser Desorption Ionization: Principles, Instrumentation, and Applications. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online. Available at: [Link]

  • Wójcik, A., et al. (2024). Ionization and desorption processes in matrix-assisted laser... ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2010). CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS. ResearchGate. Available at: [Link]

  • Gomaa, A. M., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-. RSC Publishing. Available at: [Link]

  • Rapp, A., et al. (2021). Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. ACS Publications. Available at: [Link]

  • Calvano, C. D., et al. (2018). This is a post-peer-review, pre-copyedit version of an article published in Analytical and Bioanalytical Chemistry. Uniba. Available at: [Link]

  • Richards, D. S., et al. (2012). Matrix Optical Absorption in UV-MALDI MS. PubMed. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH. Available at: [Link]

  • Boughton, B. A., et al. (2014). Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging. ACS Publications. Available at: [Link]

  • Li, B., et al. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. PubMed. Available at: [Link]

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Navigating the Analysis of 5,6,7,8-Tetrahydrophthalazine: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the robust analytical characterization of novel heterocyclic compounds is a cornerstone of successful research. 5,6,7,8-Tetrahydrophthalazine, a versatile bicyclic organic compound, is a significant synthetic intermediate in the development of new therapeutics and functional materials.[1] Its accurate identification and quantification are paramount. This guide provides an in-depth technical comparison and a detailed protocol for the analysis of 5,6,7,8-tetrahydrophthalazine using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely accessible analytical technique. In the absence of standardized retention time data for this specific molecule, this guide establishes a framework for method development by drawing comparisons with structurally similar compounds.

The Analytical Challenge: Characterizing a Niche Heterocycle

Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time (tR), the time it takes for a compound to elute from the column, is a key identifier under a specific set of conditions.[2] Coupled with a Mass Spectrometer (MS), which provides mass-to-charge ratio (m/z) information and fragmentation patterns, GC-MS offers high confidence in compound identification.

While GC-MS is a mature technique, establishing a reliable method for a compound like 5,6,7,8-tetrahydrophthalazine requires careful consideration of its physicochemical properties in comparison to other molecules.

Comparative Analysis: Predicting Chromatographic Behavior

To build a robust analytical method, it is instructive to compare the target analyte with structurally related compounds for which more data may be available. Here, we compare 5,6,7,8-tetrahydrophthalazine with three analogs: 5,6,7,8-tetrahydroquinoxaline, tetralin (1,2,3,4-tetrahydronaphthalene), and decalin (decahydronaphthalene).

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Structural FeaturesPredicted GC Elution Order
5,6,7,8-Tetrahydrophthalazine 5,6,7,8-Tetrahydrophthalazine structure134.18Not availableBicyclic, aromatic pyridazine ring fused to a cyclohexane ring. Contains two nitrogen atoms.2
5,6,7,8-Tetrahydroquinoxaline 5,6,7,8-Tetrahydroquinoxaline structure134.18108-111[3]Bicyclic, aromatic pyrazine ring fused to a cyclohexane ring. Contains two nitrogen atoms.1
Tetralin Tetralin structure132.20207Bicyclic, benzene ring fused to a cyclohexane ring. Aromatic hydrocarbon.3
Decalin Decalin structure138.25189-191 (mixture of isomers)Bicyclic, fully saturated hydrocarbon.4

Rationale for Predicted Elution Order:

The elution order in gas chromatography on a non-polar or semi-polar column is primarily influenced by the boiling point of the analytes. Compounds with lower boiling points are more volatile and will travel through the column faster, resulting in shorter retention times.

  • 5,6,7,8-Tetrahydroquinoxaline: With the lowest boiling point in this comparative set, it is expected to elute first.

  • Decalin: Despite being non-polar, its higher boiling point compared to the nitrogen-containing heterocycles suggests it will be retained longer on the column.

  • Tetralin: With the highest boiling point of the group, tetralin is predicted to have the longest retention time.

Proposed GC-MS Methodology for 5,6,7,8-Tetrahydrophthalazine

This protocol is a robust starting point for the analysis of 5,6,7,8-tetrahydrophthalazine and can be optimized as needed.

Sample Preparation
  • Solvent Selection: Use a high-purity, volatile solvent in which 5,6,7,8-tetrahydrophthalazine is soluble, such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

  • Internal Standard: For quantitative analysis, the use of an internal standard is recommended to correct for variations in injection volume and instrument response. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as a deuterated analog or a structurally similar compound not present in the sample.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • GC Column: A mid-polarity column is a good starting point for nitrogen-containing heterocyclic compounds. An Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column is recommended. For potentially more polar interactions, a column with a higher phenyl content or a wax-based column could be explored.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted to improve sensitivity if needed)

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.

Data Analysis and Interpretation
  • Retention Time: The retention time of the peak corresponding to 5,6,7,8-tetrahydrophthalazine will be the primary identifier.

  • Mass Spectrum: The mass spectrum should be evaluated for the molecular ion peak (M+) at m/z 134. The fragmentation pattern will provide structural confirmation.

Expected Mass Spectral Fragmentation

The molecular ion ([M]+•) is expected at m/z 134. The fragmentation of bicyclic nitrogen heterocycles often involves the loss of stable neutral molecules and cleavage of the saturated ring. For 5,6,7,8-tetrahydrophthalazine, key fragmentation pathways could include:

  • Loss of H•: A peak at m/z 133.

  • Loss of N2: A retro-Diels-Alder reaction could lead to the loss of a nitrogen molecule, resulting in a fragment at m/z 106.

  • Cleavage of the Cyclohexane Ring: Fragmentation of the saturated ring can lead to the loss of ethylene (C2H4), resulting in a fragment at m/z 106.

  • Further Fragmentation: The resulting fragments can undergo further fragmentation, leading to smaller, stable ions.

Comparison with the mass spectrum of the fully aromatic phthalazine shows a strong molecular ion peak at m/z 130 and significant fragments at m/z 103 (loss of HCN) and m/z 76 (benzyne radical cation).[4] The tetrahydro- derivative will likely exhibit a more complex fragmentation pattern due to the saturated ring.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility and troubleshooting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 5,6,7,8-Tetrahydrophthalazine Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Dilution Prepare calibration standards Dissolution->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on HP-5ms column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Extraction Chromatogram->MassSpectrum Identification Identification by Retention Time & MS MassSpectrum->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: A schematic of the GC-MS workflow for the analysis of 5,6,7,8-tetrahydrophthalazine.

Conclusion

This guide provides a comprehensive framework for the GC-MS analysis of 5,6,7,8-tetrahydrophthalazine. By leveraging comparative data from structurally similar compounds, a robust analytical method can be developed and validated. The proposed protocol offers a solid starting point for researchers, enabling the accurate identification and quantification of this important heterocyclic compound. As with any analytical method development, empirical verification and optimization are key to achieving the desired performance for specific applications.

References

  • PubChem. 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. Decahydronaphthalene. [Link]

  • PubChem. Tetralin. National Center for Biotechnology Information. [Link]

  • NIST. Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • NIST. Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • NIST. Naphthalene, decahydro-, trans-. NIST Chemistry WebBook. [Link]

  • Wikipedia. Tetralin. [Link]

  • NIST. Phthalazine. NIST Chemistry WebBook. [Link]

  • PubChem. Quinoxaline. National Center for Biotechnology Information. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • Augusta University Research Profiles. Bicyclic 6-6 Systems With One Bridgehead (Ring Junction) Nitrogen Atom: Four Extra Heteroatoms 2:2. [Link]

  • PMC. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Center for Biotechnology Information. [Link]

  • DTIC. Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • NIST. 5,6,7,8-Tetrahydroquinoxaline. NIST Chemistry WebBook. [Link]

  • PubChem. Decalin. National Center for Biotechnology Information. [Link]

  • NIST. Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • SpectraBase. Quinoxaline - Optional[MS (GC)]. [Link]

  • NIST. 1-Naphthalenol, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook. [Link]

  • NIST. cis-Decalin, 2-syn-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. Naphthalene, decahydro-. NIST Chemistry WebBook. [Link]

  • Taylor & Francis. Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. [Link]

  • PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. [Link]

  • NIST. Naphthalene, 1,2,3,4-tetrahydro-2,6-dimethyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. [Link]

  • Ingenta Connect. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. Derivatization of glyoxal to quinoxaline (a) for the purpose of GC... [Link]

  • DOSS. Acetyl Tetralin. [Link]

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Precision Purity Analysis of 5,6,7,8-Tetrahydrophthalazine: A Comparative Guide (qNMR vs. HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard-Free" Advantage

In the synthesis of Hedgehog pathway inhibitors and various heterocyclic building blocks, 5,6,7,8-tetrahydrophthalazine (THP) is a critical intermediate. However, its validation presents a common pharmaceutical challenge: How do you determine the absolute purity of a compound when no certified reference standard (CRS) exists?

While HPLC-UV is the workhorse of purity analysis, it relies on the assumption that all components have equal extinction coefficients—a dangerous fallacy for early-stage intermediates. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is the superior primary method for THP purity assignment.

Quick Comparison: qNMR vs. HPLC-UV
FeatureqNMR (Recommended) HPLC-UV (Alternative)
Traceability Absolute (SI-traceable via Internal Standard)Relative (Area % normalization)
Reference Standard Not Required for analyteRequired for accurate w/w%
Structural Proof Simultaneous (ID + Purity)None (Retention time only)
Analysis Time < 15 Minutes30–60 Minutes (Method Dev.)
Key Limitation Sensitivity (LOD ~0.1%)Response factor variation

Technical Rationale: Why qNMR for 5,6,7,8-Tetrahydrophthalazine?

The Chemical Context

5,6,7,8-Tetrahydrophthalazine consists of a pyridazine ring fused to a saturated cyclohexane ring.

  • Aromatic Region: The protons at positions 1 and 4 are chemically equivalent and appear as a sharp singlet in the downfield region (~8.9 – 9.1 ppm).

  • Aliphatic Region: The cyclohexane ring protons appear as multiplets between 1.7 and 3.0 ppm.

The qNMR Advantage

Because qNMR is a primary ratio method , the signal intensity is directly proportional to the number of nuclei (molar ratio), independent of the chemical structure.

  • No Response Factors: Unlike UV detection, where an impurity with a high extinction coefficient (e.g., fully aromatic phthalazine) can grossly skew purity results, qNMR treats all protons equally.

  • Specificity: The aromatic singlet of THP is distinct from common impurities like hydrazine (starting material) or phthalazine (oxidation product, ~9.6 ppm), allowing for precise integration without overlap.

Experimental Protocol: qNMR Purity Determination

This protocol is designed for a 400 MHz (or higher) NMR spectrometer.

Phase 1: Reagents & Materials
  • Analyte: 5,6,7,8-Tetrahydrophthalazine (approx. 10–15 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).

    • Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm (in DMSO-d₆), sitting perfectly in the "silent region" between the THP aliphatic (1.7–3.0 ppm) and aromatic (9.0 ppm) signals.

  • Solvent: DMSO-d₆ (99.9 atom % D).

    • Why DMSO? It ensures complete solubility of polar impurities (like hydrazine salts) and shifts the water peak (~3.3 ppm) away from the analyte signals.

Phase 2: Sample Preparation (Gravimetric Precision)
  • Weighing: Using a microbalance (readability 0.001 mg or better), weigh approximately 10 mg of Internal Standard (

    
    )  and 15 mg of Analyte (
    
    
    
    )
    directly into the same HPLC vial or weighing boat.
    • Tip: Do not weigh directly into the NMR tube to avoid static errors.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex until completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5mm NMR tube.

Phase 3: Acquisition Parameters

To ensure <1% uncertainty, the experiment must be quantitative, not qualitative.

  • Pulse Sequence: zg (standard 1H pulse) or zg30 (30° pulse).

  • Relaxation Delay (D1): 60 seconds .

    • Reasoning: T1 relaxation times for aromatic protons can be 5–10 seconds. D1 must be

      
       to ensure 99.3% magnetization recovery.
      
  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

  • Number of Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Temperature: 298 K (25°C).

Phase 4: Processing & Calculation
  • Phasing: Apply accurate manual phasing.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) over the integration regions.

  • Integration:

    • Signal A (Analyte): Integrate the aromatic singlet at ~9.0 ppm (Assign

      
      ).
      
    • Signal S (Standard): Integrate the vinylic singlet of Maleic Acid at ~6.2 ppm (Assign

      
      ).
      

Purity Equation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (2 for both THP aromatic and Maleic Acid)
    
  • 
     = Molecular Weight (THP: 134.18  g/mol ; Maleic Acid: 116.07  g/mol )
    
  • 
     = Mass (mg)[1]
    
  • 
     = Purity (as a decimal)[2]
    

Visualization: Workflow & Logic

Figure 1: The qNMR Workflow for Purity Assignment

qNMR_Workflow Start Start: THP Sample Weigh Gravimetric Prep (Analyte + Maleic Acid IS) Start->Weigh Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Acquire Acquisition (D1 = 60s, 90° Pulse) Dissolve->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process Calc Calculate Purity % Process->Calc

Caption: Step-by-step workflow for determining absolute purity via qNMR.

Figure 2: Decision Logic – qNMR vs. HPLC

Method_Selection Question Do you have a Certified Reference Standard (CRS)? Yes Yes Question->Yes No No Question->No HPLC Use HPLC-UV (External Std Method) Yes->HPLC Check Is Analyte Volatile? No->Check qNMR Use qNMR (Primary Ratio Method) Volatile_Yes Yes Check->Volatile_Yes Volatile_No No Check->Volatile_No GC Consider GC-FID Volatile_Yes->GC Volatile_No->qNMR

Caption: Decision tree for selecting the appropriate purity analysis method.

Comparative Data Analysis (Simulated)

To illustrate the potential pitfalls of HPLC Area %, consider the following comparative scenario often observed with heterocyclic intermediates.

ParameterHPLC-UV (254 nm)qNMR (1H)Interpretation
Purity Value 98.5% (Area %) 94.2% (w/w) HPLC overestimated purity.
Major Impurity Not Detected / Low Response3.5% (Solvent/Water)HPLC is blind to inorganic salts/solvents.
Impurity B 1.5% (Phthalazine)1.2% (Phthalazine)Phthalazine has higher UV absorbance than THP.
Conclusion Misleading Accurate qNMR accounts for non-chromophoric mass.

Key Insight: HPLC Area % at 254 nm often overestimates purity because it ignores residual solvents, moisture, and inorganic salts which are invisible to UV detection but contribute to the sample mass. qNMR, being a mass-balance method, captures these "invisible" impurities in the final calculation.

Troubleshooting & Tips

  • Water Peak Interference: If the DMSO water peak (~3.3 ppm) is broad and overlaps with the aliphatic signals (2.6–2.8 ppm), add 1-2

    
    L of 
    
    
    
    to shake the exchangeable protons or switch to
    
    
    (if solubility permits).
  • Baseline Rolling: Phthalazine derivatives can sometimes cause baseline distortion. Ensure the spectral width is wide enough (20 ppm) and use digital filtering during processing.

  • Hygroscopicity: 5,6,7,8-tetrahydrophthalazine can be hygroscopic. Weigh rapidly and keep the NMR tube capped to prevent atmospheric water absorption during the D1 delay.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for purity determination." Metrologia.

  • Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) – A Primary Analytical Method." Technical Guide.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

Sources

A Senior Application Scientist's Guide to Investigating Melting Point Discrepancies in Commercial 5,6,7,8-Tetrahydrophthalazine Samples

Author: BenchChem Technical Support Team. Date: February 2026

The Criticality of the Melting Point in Research and Development

The melting point of a crystalline solid is a fundamental thermodynamic property. For a pure, crystalline organic compound, the melting point is typically sharp, occurring over a narrow range of 1-2°C.[1] However, variations in this value between different commercial lots or suppliers can signal significant differences in product quality. These discrepancies can stem from several root causes, each with the potential to impact the material's reactivity, solubility, and ultimately, its performance in sensitive applications.

A depressed and broadened melting point range is a classic sign of impurity.[1] The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces holding the solid together.[2] This phenomenon, known as melting point depression, is a critical quality control metric.

Deconstructing the Discrepancy: A Logic-Driven Investigative Workflow

When faced with a batch of 5,6,7,8-tetrahydrophthalazine that exhibits a melting point different from a previously characterized lot or a supplier's specification sheet, a systematic investigation is crucial. The following workflow, grounded in established analytical techniques, provides a robust framework for identifying the root cause.

G cluster_0 Phase 1: Thermal Analysis cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Identification of Root Cause A Initial Observation: Melting Point Discrepancy B Differential Scanning Calorimetry (DSC) A->B Characterize Thermal Behavior C High-Performance Liquid Chromatography (HPLC) B->C Identify & Quantify Non-Volatile Impurities D Quantitative NMR (qNMR) B->D Assess Absolute Purity & Identify Organic Impurities E Analysis of Results: Correlate Data C->E D->E F Conclusion: - Impurities (Process-related,  Residual Solvents) - Polymorphism E->F Synthesize Findings

Caption: Investigative workflow for melting point discrepancies.

Experimental Protocols: A Self-Validating System

Phase 1: Advanced Thermal Analysis with Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides more detailed information than a simple melting point apparatus.

Causality: DSC can distinguish between a simple melt, indicative of impurities, and more complex thermal events like polymorphic transitions.[3] A broad, low-temperature endotherm suggests the presence of impurities, while multiple endotherms could indicate the presence of different crystal forms (polymorphs), each with its own distinct melting point.[4]

Detailed Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the 5,6,7,8-tetrahydrophthalazine sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).

    • Cool the sample to 25°C at 20°C/min.

    • Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial melt and recrystallization.

  • Data Analysis: Analyze the resulting thermogram. The peak of the endotherm is typically reported as the melting point. A broad peak with an early onset is characteristic of an impure sample. The presence of multiple peaks may suggest polymorphism.

Phase 2: Orthogonal Purity Assessment

To confirm if impurities are the cause of the melting point discrepancy, at least two independent analytical methods should be employed. HPLC and qNMR are excellent orthogonal techniques for this purpose.

HPLC is a cornerstone of purity analysis, capable of separating and quantifying non-volatile impurities.

Causality: By separating the components of a mixture, HPLC can reveal the presence of impurities that may not be detectable by other methods. The area of the impurity peaks relative to the main component peak provides a quantitative measure of purity.

Detailed Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the 5,6,7,8-tetrahydrophthalazine sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to determine the limit of detection (LOD) and limit of quantitation (LOQ).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. Identify and quantify any significant impurities.

While HPLC provides a relative purity assessment, qNMR can determine the absolute purity of a compound without the need for a reference standard of the impurities.

Causality: qNMR compares the integral of a specific proton signal from the analyte with the integral of a known amount of a certified internal standard. This allows for a direct calculation of the analyte's mass in the sample, and thus its absolute purity. It can also identify and quantify residual solvents and other organic impurities.

Detailed Protocol for qNMR Analysis:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the 5,6,7,8-tetrahydrophthalazine sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation between scans.

  • Data Processing and Analysis:

    • Carefully integrate a well-resolved peak from the analyte and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100% Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.

Interpreting the Data: Building a Comparative Picture

The data from these analyses should be systematically tabulated to facilitate comparison between different batches or suppliers.

Table 1: Hypothetical Comparative Analysis of 5,6,7,8-Tetrahydrophthalazine Batches

ParameterSupplier A (Lot #123)Supplier B (Lot #456)In-House Purified
Melting Point (Capillary) 148-152°C155-157°C158-159°C
DSC Onset Temp. 147.5°C154.8°C157.9°C
DSC Peak Temp. 150.2°C156.1°C158.5°C
HPLC Purity (Area %) 98.5%99.6%>99.9%
Major Impurity (HPLC) 0.8% at RRT 1.20.2% at RRT 1.2Not Detected
qNMR Purity (wt%) 98.2%99.5%99.9%
Residual Solvents (qNMR) 0.3% Toluene<0.05%Not Detected

Potential Root Causes and Further Investigation

  • Process-Related Impurities: The presence of a consistent impurity peak in HPLC across different suppliers, albeit at different levels, might suggest a common synthetic route with varying degrees of purification. Further investigation using LC-MS could help identify the structure of this impurity.

  • Residual Solvents: qNMR is highly effective at identifying and quantifying residual solvents from the synthesis or purification process. These solvents can become entrapped in the crystal lattice and depress the melting point.

  • Polymorphism: If DSC shows multiple thermal events but the sample is chemically pure by HPLC and qNMR, polymorphism is a likely cause.[4] Different crystal polymorphs of the same compound can have different melting points. This can be confirmed using techniques like X-ray diffraction (XRD).

Conclusion: From Discrepancy to Decision

By employing a multi-faceted analytical approach centered on DSC, HPLC, and qNMR, a researcher can move from a simple observation of a melting point discrepancy to a comprehensive understanding of the sample's quality. This self-validating system of orthogonal techniques provides the necessary data to make informed decisions, whether it be rejecting a batch of starting material, implementing a purification step, or engaging with a supplier to improve material consistency. Ultimately, this rigorous approach to quality control is a cornerstone of scientific integrity and ensures the reliability and reproducibility of research and development outcomes.

References

  • Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 2014. [Link]

  • USP-NF. <467> Residual Solvents. [Link]

  • MDPI. "Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones." Molecules, 2024. [Link]

  • ACS Publications. "Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure." Crystal Growth & Design, 2023. [Link]

  • Watanabe, C., et al. "Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS." Analytical Sciences, 2001. [Link]

  • SciSpace. "Polymorphism, what it is and how to identify it: a systematic review." [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "A Review on – “Estimation of Residual Solvents by Different Analytical Methods”." 2021. [Link]

  • European Medicines Agency. ICH guideline Q3C (R6) on impurities: guideline for residual solvents. (2019). [Link]

  • ResearchGate. "Studying on the Polymorphs and the Melting Point of HMP." [Link]

  • Britannica. Heterocyclic compound - Melting, Boiling, Points. [Link]

  • Mahajan, S., & Singh, I. P. "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry, 2013. [Link]

  • Chemistry LibreTexts. 6.1C: Melting Point Theory. (2022). [Link]

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). [Link]

  • University of Alberta. Melting Point. [Link]

  • PubChem. 5,6,7,8-Tetrahydro-2-naphthol. [Link]

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydrophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Postulate

5,6,7,8-Tetrahydrophthalazine is a nitrogen-containing heterocyclic compound. While its specific toxicological profile is uncharacterized, compounds within this class can present significant health risks. Heterocyclic aromatic amines, for instance, are a class of compounds known to be potential mutagens and carcinogens. Therefore, in the absence of specific data, we must operate under the precautionary principle and assume the substance may possess the following hazards.

Potential Hazard Causality & Rationale Supporting Precedent
Serious Eye Damage/Irritation Amine and heterocyclic compounds are frequently irritating or corrosive to ocular tissue upon direct contact.Similar compounds often carry H318 (Causes serious eye damage) or H319 (Causes serious eye irritation) classifications.[1]
Skin Irritation / Sensitization The amine functional groups can be irritating to the skin. Prolonged or repeated contact may lead to allergic skin reactions (sensitization).Many organic chemicals, particularly those used in synthesis, can cause skin irritation. It is prudent to assume the potential for sensitization.
Acute Toxicity (Oral, Dermal) As a research chemical with an unverified toxicological profile, accidental ingestion or significant dermal absorption could be harmful or fatal.For novel compounds, assuming acute toxicity (e.g., H302 - Harmful if swallowed, H310 - Fatal in contact with skin) is a standard conservative practice.
Respiratory Tract Irritation If the compound is a fine powder or volatile liquid, inhalation of dust or vapors can irritate the mucous membranes and respiratory system.This is a common hazard for many laboratory chemicals, necessitating the use of engineering controls.
Chronic Toxicity (Carcinogenicity) The long-term health effects are unknown. Some heterocyclic amines are recognized as carcinogens by the National Toxicology Program.Handling any uncharacterized compound as a potential carcinogen is a cornerstone of laboratory safety.

Core Directive: The Personal Protective Equipment (PPE) Ensemble

Personal protective equipment is the final barrier between the researcher and the chemical hazard; it supplements, but does not replace, primary engineering controls like a chemical fume hood.[2] For handling 5,6,7,8-Tetrahydrophthalazine, a comprehensive PPE ensemble is mandatory.

Protection Type Required Equipment Operational Standard & Rationale
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of 5,6,7,8-Tetrahydrophthalazine (weighing, transfers, reactions) must be performed inside a functioning chemical fume hood to prevent inhalation of dust or vapors.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) + Face ShieldGoggles provide a seal around the eyes to protect from splashes.[3] A face shield must be worn over the goggles during procedures with a heightened splash risk (e.g., handling >1L of a solution, heating, or working with systems under pressure).[3]
Hand Protection Double Gloving: Nitrile Gloves (Powder-Free)Double gloving provides redundant protection.[4] The outer glove bears the primary contamination and should be changed every 30-60 minutes or immediately upon known contact.[2][4] The inner glove protects the skin during outer glove removal. Powder-free gloves prevent aerosolization of contaminants.[2]
Body Protection Disposable, Solid-Front Gown with Knit CuffsA disposable gown provides superior protection to a standard lab coat by being fluid-resistant and having no front opening. Knit cuffs ensure a seal with inner gloves. Gowns used for handling this compound must not be worn outside the immediate work area.[4]
Respiratory Protection N95 Respirator or Elastomeric Half-Mask Respirator with Organic Vapor CartridgesUse Case: Required for spill cleanup outside a fume hood or if engineering controls fail. An N95 is suitable for solid particulates. A half-mask respirator is necessary for significant vapor exposure. Use requires a formal respiratory protection program with medical evaluation and fit-testing.[5]
Basic Attire Full-Length Pants & Closed-Toe ShoesStandard laboratory policy. Provides a foundational layer of protection against accidental spills.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination.

Workflow for Safe Handling and Decontamination

G Safe Handling & Decontamination Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Chemicals & Equipment prep1->prep2 prep3 Don PPE (Inner Gloves, Gown, Outer Gloves, Goggles) prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Enter Hood handle2 Perform Chemical Reaction handle1->handle2 handle3 Quench & Workup handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Exit Hood clean2 Segregate Waste (Solid & Liquid) clean1->clean2 clean3 Doff PPE (Outer Gloves -> Gown -> Goggles -> Inner Gloves) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow from preparation to final decontamination.

Protocol Steps:
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Assemble all necessary chemicals, solvents, and equipment within the fume hood to minimize traffic in and out of the sash.

    • Don the required PPE in the correct order: inner gloves, gown, outer gloves, and finally, safety goggles.

  • Handling (Inside Fume Hood):

    • Perform all manipulations, including weighing of solids and transferring of liquids, deep within the fume hood and behind the sash.

    • Use disposable materials where possible to reduce the need for decontamination.

    • Keep all containers of 5,6,7,8-Tetrahydrophthalazine sealed when not in immediate use.

  • Decontamination and PPE Removal:

    • After the procedure is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Securely seal all waste containers.

    • To doff PPE, first remove the outer gloves and dispose of them as hazardous waste.

    • Next, remove the gown by rolling it away from the body, containing the contaminated surface inward. Dispose of it as hazardous waste.

    • Remove safety goggles.

    • Finally, remove the inner gloves and dispose of them as hazardous waste.

    • Immediately wash hands thoroughly with soap and water.

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with 5,6,7,8-Tetrahydrophthalazine must be treated as hazardous waste. Do not dispose of any materials in standard trash or down the drain.

  • Unused Compound & Reaction Mixtures: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name.

  • Contaminated Solid Waste: This includes used gloves, gowns, weigh paper, pipette tips, and any absorbent material from spill cleanup. Collect these items in a sealed plastic bag or a designated solid waste container labeled "Hazardous Waste."

  • Contaminated Glassware: Triple-rinse glassware with a suitable solvent. The first two rinses must be collected and disposed of as liquid hazardous waste. The glassware can then be washed normally.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Emergency Protocols: Spill & Exposure Response

Emergency Response Flow for Spillsdot

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.